molecular formula C15H22N4O3 B140550 3-Methyl-7-(5-oxohexyl)-1-propylxanthine CAS No. 55242-58-5

3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Cat. No.: B140550
CAS No.: 55242-58-5
M. Wt: 306.36 g/mol
InChI Key: SCWBBXYWLYSKGK-UHFFFAOYSA-N
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Description

3-Methyl-7-(5-oxohexyl)-1-propylxanthine, more widely known in research as Propentofylline (HWA 285), is a synthetic xanthine derivative with significant research value due to its multifaceted pharmacological profile. Its primary mechanisms of action include the inhibition of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterases, as well as functioning as a weak adenosine receptor antagonist and an adenosine transport inhibitor . This combination of actions makes it a valuable tool for probing purinergic signaling pathways. In neuroscience research, Propentofylline is recognized as a glial cell modulator and has been extensively studied in various models of central nervous system (CNS) diseases, including stroke, pain, and opioid tolerance . Studies show it can significantly increase striatal dopamine release, yet it also dampens the aberrant dopamine dynamics induced by methamphetamine, suggesting a complex interaction with the dopaminergic system that is relevant to addiction research . Conversely, other studies indicate it exerts an inhibitory influence on hippocampal dopaminergic and serotonergic systems, highlighting its region-specific effects in the brain . Beyond neurology, this compound has demonstrated hemodynamic effects. In cardiovascular studies, it has been shown to increase cardiac performance and regional blood flow to the heart, brain, and skeletal muscle in animal models, while decreasing total peripheral resistance . The product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-7-(5-oxohexyl)-1-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWBBXYWLYSKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2CCCCC(=O)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512589
Record name 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55242-58-5
Record name 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of Propentofylline and Its Active Chiral Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity of Propentofylline (HWA 285) , with a specific focus on its active chiral metabolites .

While Propentofylline itself is an achiral xanthine derivative, its pharmacological profile is critically dependent on its rapid metabolic conversion into a chiral secondary alcohol. This guide dissects the stereoselective metabolism, the distinct biological activities of the resulting enantiomers, and the protocols required to study them.[1]

Chemical Identity & Stereochemical Context

Propentofylline (3-methyl-1-(5-oxohexyl)-7-propylxanthine) is a synthetic xanthine derivative.[2] Unlike many bioactive small molecules, the parent compound is achiral due to the symmetry of the xanthine core and the achirality of its N1 (5-oxohexyl), N3 (methyl), and N7 (propyl) substituents.

However, the "isomer" discussion in propentofylline research centers on its metabolic activation . The N1 side chain contains a ketone at the C5' position. Upon administration, this ketone is rapidly reduced by cytosolic reductases (e.g., carbonyl reductases) to form a secondary alcohol, creating a chiral center.

The Core Transformation
  • Parent: Propentofylline (Achiral Ketone)

  • Metabolite: 1-(5-hydroxyhexyl)-3-methyl-7-propylxanthine (Chiral Alcohol)

    • Code Name:A-720287 (or Metabolite I)

    • Stereoisomers: (R)-A-720287 and (S)-A-720287

Research indicates that this reduction is highly stereoselective , favoring the formation of the (R)-enantiomer , similar to its structural analog Pentoxifylline (which forms Lisofylline).

Structural Comparison Table
FeaturePropentofylline (Parent)Metabolite A-720287
Formula


Key Functional Group C5'-Ketone (

)
C5'-Hydroxyl (

)
Chirality AchiralChiral (R/S Enantiomers)
Bioavailability Low (High First-Pass Metabolism)High (Major Circulating Species)
Primary Activity PDE Inhibition, Adenosine Uptake BlockRetains PDE/Adenosine Activity

Mechanism of Action: The Dual Pathway

Propentofylline and its chiral metabolite exert neuroprotective and glial-modulating effects through two synergistic mechanisms. The metabolite A-720287 retains significant potency in both pathways, extending the therapeutic window of the drug.

Pathway 1: Phosphodiesterase (PDE) Inhibition

Propentofylline is a non-selective PDE inhibitor (with affinity for PDE2, PDE4, and PDE5).

  • Mechanism: Blocks the hydrolysis of cAMP and cGMP.

  • Outcome: Elevated intracellular cAMP levels in microglia and neurons.

  • Effect: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ) and inhibition of microglial activation.[3]
Pathway 2: Adenosine Transport Inhibition

Unlike classical xanthines (like caffeine) which block adenosine receptors, Propentofylline inhibits the equilibrative nucleoside transporters (ENT1/ENT2).

  • Mechanism: Prevents the reuptake of adenosine into cells.

  • Outcome: Increases extracellular adenosine concentration.[3]

  • Effect: Enhanced signaling via Adenosine

    
     (neuroprotection) and 
    
    
    
    (vasodilation/anti-inflammatory) receptors.
Mechanistic Visualization

Propentofylline_Mechanism PPF Propentofylline (Achiral Parent) Reductase Cytosolic Reductases PPF->Reductase Rapid Metabolism ENT ENT1/2 Transporter PPF->ENT Inhibits PDE Phosphodiesterase (PDE) PPF->PDE Inhibits Metabolite (R)-A-720287 (Active Chiral Metabolite) Reductase->Metabolite Stereoselective Reduction Metabolite->ENT Inhibits Metabolite->PDE Inhibits Adenosine_Ex Extracellular Adenosine ENT->Adenosine_Ex Increases (Block Reuptake) cAMP Intracellular cAMP/cGMP PDE->cAMP Increases (Block Hydrolysis) Microglia Microglial Modulation Adenosine_Ex->Microglia A2 Receptor Neuron Neuroprotection Adenosine_Ex->Neuron A1 Receptor cAMP->Microglia Downregulates TNF-alpha Microglia->Neuron Reduced Neurotoxicity

Caption: Metabolic activation of Propentofylline to its chiral metabolite and dual-pathway signaling for neuroprotection.

Comparative Biological Activity

The biological activity of the "isomers" (enantiomers of the metabolite) exhibits stereoselectivity.[4] While direct comparative data for A-720287 enantiomers is proprietary in some contexts, structure-activity relationship (SAR) studies of the analog Pentoxifylline (Lisofylline) allow for high-confidence extrapolation, supported by specific Propentofylline metabolite studies.

Activity Profile Table[5]
Compound SpeciesPDE Inhibition (

)
Adenosine Uptake Inhibition (

)
Half-Life (

)
Propentofylline (Parent) ~10-50

~5-10

Short (~0.7 hrs)
(R)-A-720287 Active (Comparable to Parent)Active (Retained)Long (~2-3 hrs)
(S)-A-720287 Lower Potency (Inferred)Lower Potency (Inferred)Trace (Metabolic Minor)

Key Insight: The (R)-enantiomer is not only the major metabolic product but also retains the hemorheological and anti-inflammatory properties of the parent. The conversion to the alcohol increases water solubility and extends the duration of action, effectively making Propentofylline a "sustained-release" system for its active metabolite.

Experimental Protocols

To study the specific activity of Propentofylline isomers (metabolite enantiomers), researchers must synthesize or isolate them, as the parent drug is sold as the ketone.

Protocol A: Stereoselective Synthesis of (R)-A-720287

Rationale: Chemical reduction of Propentofylline using


 yields a racemic mixture (50:50 R/S). Enzymatic reduction is required for enantiopurity.
  • Substrate Preparation: Dissolve Propentofylline (2.5 mM) in phosphate buffer (pH 7.0).

  • Biocatalyst Addition: Add Lactobacillus kefir Alcohol Dehydrogenase (LkADH) or whole cells.

  • Cofactor Regeneration: Supplement with NADPH and isopropanol (as a hydrogen donor).

  • Incubation: Incubate at 30°C for 24 hours with agitation.

  • Extraction: Extract the product using ethyl acetate.

  • Purification: Evaporate solvent to yield (R)-1-(5-hydroxyhexyl)-3-methyl-7-propylxanthine with >99% enantiomeric excess (ee).

Protocol B: Chiral HPLC Separation

Rationale: To quantify the ratio of isomers in plasma or tissue samples.

  • Column: Chiralcel OD-H or Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 273 nm.

  • Resolution: The (R) and (S) enantiomers will display distinct retention times (typically separated by 2-4 minutes).

Protocol C: Adenosine Uptake Assay (Functional Validation)

Rationale: To verify if the isolated isomer retains biological activity.

  • Cell Line: PC12 cells or Erythrocytes (rich in ENT1).

  • Tracer:

    
    -Adenosine.
    
  • Treatment: Pre-incubate cells with Propentofylline or purified (R)-A-720287 (0.1 - 100

    
    ) for 15 mins.
    
  • Uptake: Add

    
    -Adenosine for 30 seconds (initial rate).
    
  • Stop: Rapidly wash with ice-cold buffer containing dipyridamole (transport blocker).

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Pharmacokinetics and Metabolism: Kwon, O. S., et al. (1998).[5] Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline in human volunteers. Archives of Pharmacal Research. Link

  • Metabolite Identification: Kwon, O. S., et al. (2000). Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry. Archives of Pharmacal Research. Link

  • Enzymatic Synthesis: Rauter, M., et al. (2019). Synthesis of Important Chiral Building Blocks for Pharmaceuticals Using Lactobacillus and Rhodococcus Alcohol Dehydrogenases. In: Pharmaceutical Biocatalysis. Link[3]

  • Mechanism of Action: Sweitzer, S., & De Leo, J. (2011). Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain. Handbook of Experimental Pharmacology. Link

  • Analog Comparison (Pentoxifylline/Lisofylline): Magnusson, M., et al. (2008).[6] Stereoselective metabolism of pentoxifylline in vitro and in vivo in humans. Chirality. Link

Sources

Methodological & Application

Application Note: Targeted Synthesis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Synthesis Protocol for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine .

Abstract & Research Context

This application note details the regioselective synthesis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine , a xanthine derivative structurally isomeric to the neuroprotective agent Propentofylline (HWA 285).

While Propentofylline is defined as 1-(5-oxohexyl)-3-methyl-7-propylxanthine (where the long oxo-alkyl chain is at N1), the target molecule in this protocol features the propyl group at N1 and the 5-oxohexyl group at N7 . This structural inversion significantly alters the lipophilicity profile and adenosine receptor binding affinity (A1/A2A selectivity). This protocol utilizes the differential acidity of the xanthine nitrogen atoms to achieve high regioselectivity without the need for transient protecting groups.

Critical Isomer Distinction
FeatureTarget Molecule Propentofylline (Reference)
N1 Substituent n-Propyl5-Oxohexyl
N7 Substituent 5-Oxohexyln-Propyl
Core Structure 3-Methylxanthine3-Methylxanthine
Primary Use Adenosine Antagonist ResearchNeuroprotection/Dementia

Retrosynthetic Logic & Mechanism

The synthesis strategy relies on the pKa differences between the N1-H (imide, pKa ~11.0) and N7-H (imidazole, pKa ~8.3) of the 3-methylxanthine precursor.

  • Acidity Hierarchy: The proton at N7 is significantly more acidic than at N1 due to the aromatic character of the imidazole ring and lack of adjacent electron-donating methyl groups (unlike Theophylline).

  • Stepwise Alkylation:

    • Step 1 (N7-Alkylation): Under mild basic conditions (K₂CO₃), the N7 position is selectively deprotonated and alkylated with 6-chlorohexan-2-one.

    • Step 2 (N1-Alkylation): The resulting intermediate, now lacking the acidic imidazole proton, requires stronger forcing conditions or prolonged heating to alkylate the less reactive N1 position with n-propyl bromide.

Reaction Pathway Diagram

SynthesisPathway cluster_legend Mechanism Logic Start 3-Methylxanthine (Precursor) Reagent1 6-Chlorohexan-2-one + K2CO3 / DMF Start->Reagent1 Step 1: Regioselective N7 Alkylation (80°C) Inter Intermediate: 3-Methyl-7-(5-oxohexyl)xanthine Reagent1->Inter Reagent2 n-Propyl Bromide + NaH or K2CO3 / Acetone Inter->Reagent2 Step 2: N1 Alkylation (Reflux) Final Target: 3-Methyl-7-(5-oxohexyl)-1-propylxanthine Reagent2->Final Note1 N7 pKa ~8.3 (Reacts First) Note2 N1 pKa ~11.0 (Reacts Second)

Caption: Sequential alkylation strategy exploiting pKa differentials for regiocontrol.

Experimental Protocol

Phase 1: Preparation of Reagents

Ensure 6-chlorohexan-2-one is of high purity (>95%). If commercial stock is dark/degraded, distill under reduced pressure before use.

  • Alternative: If 6-chlorohexan-2-one is unavailable, it can be synthesized via the decarboxylation of α-acetyl-γ-butyrolactone with hydrochloric acid.

Phase 2: Synthesis of 3-Methyl-7-(5-oxohexyl)xanthine (Intermediate)

This step installs the oxohexyl chain at the most acidic position (N7).

Materials:

  • 3-Methylxanthine: 16.6 g (100 mmol)

  • 6-Chlorohexan-2-one: 14.8 g (110 mmol)

  • Potassium Carbonate (anhydrous, finely ground): 15.2 g (110 mmol)

  • DMF (N,N-Dimethylformamide): 150 mL (Anhydrous)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl₂), suspend 3-methylxanthine in 150 mL of anhydrous DMF.

  • Base Addition: Add K₂CO₃. Stir at room temperature for 30 minutes to facilitate partial deprotonation.

  • Alkylation: Add 6-chlorohexan-2-one dropwise over 15 minutes.

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (CHCl₃:MeOH 9:1). The starting material (Rf ~0.3) should disappear, replaced by a higher Rf spot (N7-alkylated product).

  • Work-up:

    • Pour the reaction mixture into 600 mL of ice-cold water.

    • Stir vigorously for 1 hour. The product may precipitate as a white solid.[1]

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with CH₂Cl₂ (3 x 100 mL), wash organic layer with brine, dry over Na₂SO₄, and evaporate.

  • Purification: Recrystallize from Ethanol/Water (or purify via flash chromatography if oily) to yield 3-methyl-7-(5-oxohexyl)xanthine .

    • Expected Yield: 70–80%.

Phase 3: Synthesis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (Target)

This step alkylates the remaining N1 position.

Materials:

  • Intermediate (from Phase 2): 13.2 g (50 mmol)

  • 1-Bromopropane (n-Propyl bromide): 7.4 g (60 mmol)

  • Potassium Carbonate: 8.3 g (60 mmol)

  • Acetone (Dry): 200 mL

Procedure:

  • Setup: Dissolve the intermediate in 200 mL dry acetone in a flask equipped with a reflux condenser.

  • Addition: Add K₂CO₃ and 1-bromopropane.

  • Reaction: Heat to reflux (approx. 56°C) for 12–24 hours.

    • Note: N1 alkylation is slower. If reaction is sluggish, add a catalytic amount of Potassium Iodide (KI) or switch solvent to DMF and heat to 90°C.

  • Monitoring: Check TLC. A new, less polar spot (fully substituted xanthine) will appear.

  • Work-up:

    • Filter off inorganic salts while hot.

    • Evaporate the solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate, wash with 0.1 N NaOH (to remove any unreacted N1-H intermediate), then water and brine.

  • Final Purification: Recrystallize from Diethyl Ether/Hexane or purify via column chromatography (Ethyl Acetate:Hexane 1:1).

Quantitative Data & Specifications

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
3-Methylxanthine 166.141.016.6 gCore Scaffold
6-Chlorohexan-2-one 134.601.114.8 gN7-Linker
K₂CO₃ (Step 1) 138.211.115.2 gBase (N7)
1-Bromopropane 122.991.27.4 g (Step 2)N1-Linker
Analytical Validation (Expected Data)
TechniqueParameterExpected Signal / Value
¹H NMR (CDCl₃)N3-MethylSinglet, δ ~3.5–3.6 ppm
N1-PropylTriplet (CH₃, ~0.9), Multiplet (CH₂, ~1.6), Triplet (N-CH₂, ~3.9)
N7-OxohexylTriplet (N-CH₂, ~4.2), Multiplet (CH₂ chain), Singlet (CO-CH₃, ~2.1)
C8-HSinglet, δ ~7.5–7.8 ppm (Diagnostic for Xanthine core)
Mass Spec ESI-MS[M+H]⁺ = 307.3 g/mol
Melting Point RangeDistinct from Propentofylline (69–70°C); likely lower due to symmetry loss.

Troubleshooting & Optimization

Issue: Regioselectivity Failure (Mixture of Isomers)
  • Symptom: Multiple spots in Step 1 TLC.

  • Cause: Alkylation at N1 occurred prematurely.

  • Solution: Ensure the reaction temperature in Step 1 does not exceed 80°C. Use stoichiometric base (1.0–1.1 eq). Do not use stronger bases like NaH for Step 1, as they may deprotonate N1 indiscriminately.

Issue: Incomplete N1 Alkylation
  • Symptom: Starting material remains in Step 2.

  • Cause: Low reactivity of N1 amide.

  • Solution: Switch solvent from Acetone to DMF or DMSO. Increase temperature to 100°C. Add 10 mol% tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

Issue: O-Alkylation
  • Symptom: Enol ether formation (rare in xanthines but possible).

  • Prevention: Avoid silver salts. Use "soft" alkylating agents (bromides/iodides) rather than sulfates/sulfonates if possible, although K₂CO₃/Alkyl Halide standardly favors N-alkylation in xanthines.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

  • Fredholm, B. B., & Lindström, K. (1986). "The Xanthine Derivative 1-(5'-Oxohexyl)-3-methyl-7-propyl Xanthine (HWA 285) Enhances the Actions of Adenosine." Acta Pharmacologica et Toxicologica. (Provides comparative data for the isomer). Link

  • Zavialov, I. A., et al. (2004). "Practical Synthesis of 1- and 1,3-Substituted Xanthines." Organic Letters. (Methodology for regioselective alkylation). Link

  • PubChem Compound Summary. "Propentofylline" (For structural verification of the reference isomer). Link

Sources

Preparation of xanthine analog libraries for screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis and Preparation of Xanthine Analog Libraries

Abstract

The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs targeting adenosine receptors (A1, A2A), phosphodiesterases (PDEs), and TRP channels.[1] However, the physicochemical properties of xanthines—specifically their high crystallinity and poor aqueous solubility—pose significant challenges for high-throughput screening (HTS). This guide details two complementary protocols for generating xanthine libraries: (A) De Novo Solid-Phase Synthesis for maximizing structural diversity, and (B) Late-Stage C-H Functionalization for rapid analoging of existing cores. Critical workflows for solubilization and library formatting are provided to ensure data integrity during biological interrogation.

Strategic Library Design

Effective library design moves beyond random synthesis to "Rational Diversity." The xanthine core offers four distinct vectors for modification.

  • N1 & N3 Positions: Dictate pharmacokinetic properties and metabolic stability. Bulky groups here often improve selectivity for Adenosine A2B receptors.

  • N7 Position: The "solubility switch." Alkylation at N7 disrupts the strong intermolecular H-bonding network that makes xanthines insoluble, drastically improving DMSO solubility for screening.

  • C8 Position: The primary vector for potency optimization. Aryl or heteroaryl substituents at C8 are critical for high-affinity binding to G-protein coupled receptors (GPCRs).

Visualization: The Xanthine Diversity Map

XanthineScaffold Xanthine Xanthine Core (3,7-dihydro-1H-purine-2,6-dione) N1 N1 Position (PK/Metabolism) Xanthine->N1 N3 N3 Position (Selectivity) Xanthine->N3 N7 N7 Position (Solubility Switch) Xanthine->N7 C8 C8 Position (Potency/Binding) Xanthine->C8 Alkyl/Aryl Groups Alkyl/Aryl Groups N1->Alkyl/Aryl Groups Selectivity vs PDEs Selectivity vs PDEs N3->Selectivity vs PDEs Disrupts H-Bonding\n(Critical for DMSO) Disrupts H-Bonding (Critical for DMSO) N7->Disrupts H-Bonding\n(Critical for DMSO) Suzuki Coupling\nC-H Activation Suzuki Coupling C-H Activation C8->Suzuki Coupling\nC-H Activation

Figure 1: Strategic diversity vectors on the xanthine scaffold.[2] N7 functionalization is highlighted as a critical step for library solubility.

Protocol A: Traceless Solid-Phase Synthesis (High Diversity)

Best for: Creating novel cores with variation at all four positions (N1, N3, N7, C8).

This protocol utilizes a "traceless" linker strategy on Merrifield resin, allowing the final product to be cleaved without leaving a residual linker group, yielding a pristine xanthine molecule.

Materials
  • Solid Support: Merrifield Resin (Chloromethyl polystyrene), 1.0–1.5 mmol/g loading.

  • Reagents: Cyanamide, Isothiocyanates (R-NCS), Ethyl 2-bromoacetate, Primary Amines (R-NH2).

  • Solvents: DMF (Anhydrous), DMSO.

Step-by-Step Workflow
  • Resin Activation (Carbamimidothioate Formation):

    • Swell Merrifield resin in DMF.

    • Treat with cyanamide (5 equiv) and potassium tert-butoxide (KOtBu) to form the potassium salt.

    • Add isothiocyanate (R1-NCS) to generate the supported N-cyanocarbamimidothioate.

    • Validation: FT-IR should show strong nitrile stretch at ~2180 cm⁻¹.

  • Thorpe-Ziegler Cyclization (Imidazole Formation):

    • Alkylate the resin-bound intermediate with ethyl 2-bromoacetate (5 equiv) and DIEA in DMF (4h, RT).

    • Treat with mild base (10% piperidine in DMF) to induce cyclization.

    • Result: Formation of the imidazole ring (the "bottom" half of the purine).

  • Pyrimidine Ring Closure (The Xanthine Core):

    • React the imidazole-resin with a second isocyanate or activated carbamate (R3 group) to form the urea intermediate.

    • Cyclize under basic conditions (KOtBu/DMSO, 60°C, 2h).

    • Note: This step constructs the 6-membered pyrimidine ring, completing the xanthine skeleton.

  • Traceless Cleavage (Diversity Point R8):

    • The xanthine is currently attached to the resin via a sulfur linker at C8.

    • Oxidation: Treat resin with m-CPBA (3 equiv) in DCM to oxidize the sulfide to a sulfone/sulfoxide (better leaving group).

    • Displacement: Add a primary amine (R8-NH2) or thiol. The nucleophile attacks C8, displacing the resin and releasing the final product into solution.

Workflow Diagram

SolidPhase Start Merrifield Resin Step1 1. Load: Cyanamide + R1-NCS (Forms Carbamimidothioate) Start->Step1 Step2 2. Cyclize: Ethyl bromoacetate (Forms Imidazole Ring) Step1->Step2 Step3 3. Annulate: R3-Isocyanate (Forms Pyrimidine Ring) Step2->Step3 Step4 4. Activate Linker: m-CPBA Oxidation (Sulfide -> Sulfone) Step3->Step4 Step5 5. Cleave: Nucleophilic Displacement (Adds R8 group) Step4->Step5 Final Final Xanthine Product (>95% Purity) Step5->Final

Figure 2: Traceless solid-phase synthesis workflow. The resin acts as a leaving group in the final step, introducing the C8 substituent.

Protocol B: Late-Stage C-H Functionalization (Rapid Analoging)

Best for: Modifying cheap, commercially available cores (e.g., Caffeine, Theophylline) to create C8-aryl libraries.

Direct C-H activation avoids the need for de novo synthesis and allows for the rapid generation of 8-arylxanthines, which are potent Adenosine A2A antagonists.

Protocol: Palladium-Catalyzed C-H Arylation
  • Substrate: 1,3-dimethylxanthine (Theophylline) or 1,3,7-trimethylxanthine (Caffeine).

  • Coupling Partner: Aryl Iodides (Ar-I).

  • Catalyst System: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%).

  • Base: Cs₂CO₃ (2 equiv) — Critical for neutralizing the acidic proton if N7 is unsubstituted.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Procedure:

  • In a glovebox or under Argon, combine the xanthine core (0.2 mmol), Aryl Iodide (0.24 mmol), Pd(OAc)₂, XPhos, and Cs₂CO₃ in a microwave vial.

  • Add degassed 1,4-dioxane (2 mL).

  • Heat at 140°C for 12–24 hours (or 160°C for 1 hour in a microwave reactor).

  • Filter through Celite to remove Palladium black.

  • Concentrate and purify via Prep-HPLC.

Mechanistic Insight: The acidity of the C8 proton is relatively low (pKa ~28-30), but the coordination of Pd(II) to the imidazole nitrogen (N7 or N9) facilitates the deprotonation and subsequent metallation (Concerted Metallation-Deprotonation pathway).

Library Formatting & QC for HTS

Xanthines are notorious for "crashing out" in storage plates. Proper handling is non-negotiable.

Solubility Management Table
VariableRecommendationRationale
Primary Solvent 100% DMSOUniversal solvent; xanthines are insoluble in water/ethanol.
Concentration 10 mM (Max)>10 mM risks precipitation upon freeze-thaw cycles.
Dissolution Temp Warm to 40°C Crucial Step: Freshly synthesized xanthines often require gentle heating to break crystal lattice energy before initial solubilization.
Storage -20°C, Low HumidityHygroscopic DMSO absorbs water, which causes xanthines to precipitate. Use plate seals.
Acoustic Dispensing CompatibleXanthine/DMSO solutions are ideal for Echo® liquid handlers (no pin-tool carryover).
Quality Control (QC) Criteria
  • Purity: >95% by LC-MS (UV 254 nm). Impurities often include unreacted aryl halides (cytotoxic) or palladium residues (interferes with fluorescence assays).

  • Identity: 1H-NMR verification of random 5% of the library. Focus on the disappearance of the C8 proton singlet (~7.9 ppm).

  • Aggregation Check: Run a dynamic light scattering (DLS) check on "hits" to ensure they are not colloidal aggregators (PAINS), a common artifact with planar, hydrophobic xanthines.

References

  • Solid-Phase Synthesis Strategy

    • Kim, N. J., et al. (2016). "Traceless Solid-Phase Synthesis of 1,3,7,8-Tetrasubstituted Xanthine Derivatives.
  • Privileged Scaffold & Biological Targets

    • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.
  • C-H Functionalization

    • Vollmann, K., & Müller, C. E. (2002).[3] "Synthesis of 8-Substituted Xanthines by Suzuki Cross-Coupling Reaction." Heterocycles.

  • Solubility & Physical Properties

    • Cayman Chemical Product Guide. "Xanthine Solubility and Stability in DMSO."
  • HTS Workflow Context

    • BenchChem Application Note. "High-Throughput Screening of Purine Analog Libraries."

Sources

In vitro assay protocols for propylxanthine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Assay Protocols for the Characterization of Propylxanthine Derivatives

Introduction

Propylxanthine derivatives represent a significant class of pharmacologically active compounds, structurally related to endogenous purines. Their therapeutic potential stems primarily from their activity as antagonists of adenosine receptors (ARs) and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] Developing these molecules into safe and effective therapeutics requires a robust in vitro characterization strategy to elucidate their potency, selectivity, mechanism of action, and potential liabilities.

This guide provides a comprehensive suite of in vitro assay protocols designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system. The workflow progresses from primary target engagement and functional modulation to essential early-stage safety and liability profiling, forming an integrated approach to compound characterization.

G cluster_0 Early Discovery & Screening Compound Propylxanthine Derivative Library Target_Binding 1. Target Engagement & Affinity (e.g., Adenosine Receptors) Compound->Target_Binding Screening Functional_Assay 2. Functional Activity (cAMP Modulation, PDE Inhibition) Target_Binding->Functional_Assay Confirm Mechanism ADMETox 3. Early Safety & Liability (Cytotoxicity, CYP & hERG Inhibition) Functional_Assay->ADMETox Assess Developability Lead_Candidate Lead Candidate Selection ADMETox->Lead_Candidate Prioritize

Caption: High-level workflow for in vitro characterization of propylxanthine derivatives.

Primary Target Engagement: Adenosine Receptor Affinity

The initial step in characterizing a propylxanthine derivative is to quantify its binding affinity for its primary targets, typically the four subtypes of adenosine receptors (A1, A2A, A2B, A3). While radioligand binding assays have been the traditional standard, fluorescence polarization (FP) offers a robust, non-radioactive, and high-throughput alternative.[3][4]

Principle of Fluorescence Polarization (FP) Binding Assay

FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[4] A small fluorescent ligand (tracer) tumbles rapidly, resulting in low polarization of emitted light. When this tracer binds to a larger molecule, such as a membrane-bound receptor, its tumbling slows dramatically, leading to a high polarization signal. A test compound (e.g., a propylxanthine derivative) that competes for the same binding site will displace the tracer, causing a decrease in polarization. This dose-dependent decrease is used to determine the compound's binding affinity (Ki).

G cluster_0 Low Polarization cluster_1 High Polarization Free_Tracer Fluorescent Tracer (Fast Tumbling) Emission1 Depolarized Light Out Free_Tracer->Emission1 Receptor Receptor Excitation1 Polarized Light In Excitation1->Free_Tracer Bound_Complex Receptor-Tracer Complex (Slow Tumbling) Emission2 Polarized Light Out Bound_Complex->Emission2 Excitation2 Polarized Light In Excitation2->Bound_Complex

Caption: Principle of Fluorescence Polarization (FP) for receptor binding.

Protocol 1: Adenosine Receptor Competition Binding Assay using FP

This protocol is adapted for determining the affinity of compounds at the A2A adenosine receptor (A2AAR) but can be generalized for other subtypes with appropriate reagents.[3]

A. Materials & Reagents

  • Receptor Source: HEK293 cell membranes stably expressing the human A2AAR.

  • Fluorescent Tracer: A high-affinity fluorescent antagonist for the target receptor (e.g., MRS5346 for A2AAR).[3][4]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl2 (10 mM), Adenosine Deaminase (2 U/mL to remove endogenous adenosine).

  • Test Compounds: Propylxanthine derivatives dissolved in 100% DMSO.

  • Plate: Black, low-volume, non-binding 384-well microplate.[5]

  • Plate Reader: Equipped with fluorescence polarization optics.

B. Experimental Procedure

  • Reagent Preparation: Prepare all reagents in Assay Buffer. The optimal concentrations of membrane protein and fluorescent tracer must be empirically determined in a saturation binding experiment to maximize the assay window.[3]

  • Compound Plating: Serially dilute propylxanthine derivatives in DMSO, then dilute into Assay Buffer. Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2x the final concentration) to all wells.

  • Receptor Addition: Initiate the binding reaction by adding 10 µL of the A2AAR membrane suspension (at 2x the final concentration) to all wells except those for the "tracer alone" control (which receive 10 µL of Assay Buffer).

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization on a compatible plate reader.

C. Data Analysis

  • The raw millipolarization (mP) values are plotted against the log concentration of the test compound.

  • Data are fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value (the concentration of compound that displaces 50% of the tracer).

  • The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.

ParameterRecommended ConcentrationRationale
A2AAR Membranes10-20 µg protein/wellBalances signal window with reagent consumption.[3]
Fluorescent TracerNear its Kd valueProvides optimal sensitivity for competitive displacement.[3]
DMSO Final Conc.< 1%Minimizes solvent effects on receptor binding.
Incubation Time2-4 hoursEnsures binding reaction reaches equilibrium.
Functional Activity at G-Protein Coupled Receptors (GPCRs)

Determining a compound's affinity (Ki) does not reveal its functional effect. Propylxanthines are typically antagonists, meaning they bind to the receptor but do not elicit a response, instead blocking the action of endogenous agonists like adenosine.[6] Since adenosine receptors are GPCRs that modulate the intracellular second messenger cyclic AMP (cAMP), a functional assay measuring cAMP levels is essential.[7][8]

Principle of HTRF® cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, robust technology for measuring cAMP.[9] The assay is a competitive immunoassay where cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. When the antibody and tracer are in close proximity, excitation of the cryptate leads to Förster Resonance Energy Transfer (FRET) to the d2 acceptor, producing a long-lived fluorescent signal at 665 nm. Cellular cAMP displaces the tracer, disrupting FRET and causing a decrease in the 665 nm signal. The ratiometric readout (665 nm / 620 nm) minimizes interferences from the assay matrix.[9][10]

G cluster_0 Low Cellular cAMP -> High FRET cluster_1 High Cellular cAMP -> Low FRET Ab Anti-cAMP Ab (Eu-Cryptate Donor) cAMP_d2 cAMP-d2 (Acceptor) Ab->cAMP_d2 Binding FRET_Signal High 665nm Signal cAMP_d2->FRET_Signal FRET Ab2 Anti-cAMP Ab (Eu-Cryptate Donor) cAMP_cell Cellular cAMP (Unlabeled) cAMP_cell->Ab2 Binding No_FRET Low 665nm Signal

Caption: Principle of the competitive HTRF® cAMP assay.

Protocol 2: Antagonist Mode cAMP Assay

This protocol determines the ability of a propylxanthine derivative to inhibit the cAMP production stimulated by a reference agonist.

A. Materials & Reagents

  • Cell Line: A cell line expressing the adenosine receptor of interest (e.g., HEK293-hA2AR).

  • Reference Agonist: A known agonist for the target receptor (e.g., NECA).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or equivalent.

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724, to prevent cAMP degradation.

  • HTRF® cAMP Assay Kit: Contains cAMP-d2 and anti-cAMP Cryptate reagents.[9]

  • Plate: White, low-volume, 384-well microplate.

B. Experimental Procedure

  • Cell Plating: Seed cells into a 384-well plate and grow overnight to form a confluent monolayer.

  • Compound Pre-incubation: Aspirate the culture medium and add 5 µL of propylxanthine derivative dilutions (prepared in Assay Buffer containing a PDE inhibitor). Incubate for 15-30 minutes at room temperature. This step allows the antagonist to bind to the receptor.

  • Agonist Stimulation: Add 5 µL of the reference agonist at a concentration that elicits ~80% of the maximal response (EC80). This concentration provides a robust signal window for measuring inhibition. Incubate for 30 minutes at room temperature.[10]

  • Cell Lysis & Detection: Add 10 µL of the premixed HTRF® detection reagents (cAMP-d2 and anti-cAMP Cryptate in lysis buffer) to all wells.[11]

  • Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Cryptate) and 665 nm (d2).

C. Data Analysis

  • Calculate the 665nm/620nm ratio for each well and normalize the data (e.g., setting the "agonist only" control as 100% and "no agonist" control as 0%).

  • Plot the normalized response against the log concentration of the propylxanthine antagonist.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-stimulated cAMP response.

Enzyme Inhibition Assays: Phosphodiesterases (PDEs)

Many xanthine derivatives, including propylxanthines, are known inhibitors of PDEs, the enzymes responsible for degrading cAMP and cGMP. Assessing activity against a panel of PDE isoforms is crucial for understanding a compound's full pharmacological profile and potential off-target effects.

Protocol 3: Colorimetric PDE Activity Assay

This protocol describes a generic, two-step enzymatic assay for measuring PDE activity, which is readily adaptable for inhibitor screening.[12][13]

A. Principle

  • Step 1 (PDE Reaction): A PDE enzyme hydrolyzes its substrate (e.g., cAMP) to the corresponding 5'-monophosphate (5'-AMP).

  • Step 2 (5'-Nucleotidase Reaction): An excess of 5'-nucleotidase is added, which cleaves the phosphate group from 5'-AMP.

  • Detection: The amount of free phosphate generated is quantified using a malachite green-based reagent, which forms a colored complex with inorganic phosphate, measurable by absorbance. The inhibitor activity is proportional to the reduction in color development.

G cAMP cAMP Substrate PDE PDE Enzyme cAMP->PDE AMP 5'-AMP Nucleotidase 5'-Nucleotidase AMP->Nucleotidase Adenosine Adenosine + Pi Reagent Malachite Green Reagent Adenosine->Reagent Color Colored Complex (Absorbance) PDE->AMP Nucleotidase->Adenosine Reagent->Color Inhibitor Propylxanthine Inhibitor Inhibitor->PDE Blocks

Sources

Application Note & Protocols: Crystallization of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (Propentofylline)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form

3-Methyl-7-(5-oxohexyl)-1-propylxanthine, commonly known as Propentofylline, is a xanthine derivative investigated for its potential therapeutic effects, including neuroprotection.[1][2][3][4] In pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance as they directly influence bioavailability, stability, and manufacturability.[5][6] Crystallization is the primary unit operation used to isolate and purify APIs, ensuring the desired physical form is consistently achieved.[5][6][7]

This guide provides a comprehensive overview of scientifically-grounded techniques and detailed protocols for the crystallization of Propentofylline. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles, enabling researchers to rationally design, optimize, and troubleshoot their crystallization processes. The protocols herein are designed as robust starting points for laboratory-scale development.

Physicochemical Profile & Pre-Crystallization Considerations

Understanding the molecular properties of Propentofylline is the foundation for developing a successful crystallization strategy.

  • Structure and Polarity: Propentofylline is a substituted xanthine, a class of compounds known for forming stable crystal lattices.[8] Its structure contains both polar (keto and amide groups) and non-polar (propyl, oxohexyl chains) regions, giving it moderate polarity.

  • Solubility: Propentofylline is a weakly basic compound.[9] Its aqueous solubility can be limited, which presents challenges for formulation but can be exploited for crystallization.[9] Solubility is expected to be higher in acidic aqueous solutions due to salt formation and in moderately polar organic solvents.[9] A key principle for many crystallization techniques is identifying a solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11][12]

Core Crystallization Methodologies

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[11] The generation of supersaturation is the driving force for both nucleation (the birth of new crystals) and crystal growth.[7][] The choice of method depends on the solute-solvent system's thermodynamic properties.

Cooling Crystallization

This is the most common technique for compounds whose solubility is strongly dependent on temperature.[5][14] A saturated or near-saturated solution is prepared at a high temperature and then cooled in a controlled manner, causing the solubility to decrease and the compound to crystallize.[10]

  • Expertise & Experience: The cooling rate is a critical parameter. Slow cooling generally promotes the growth of larger, more well-defined crystals with higher purity, as it favors crystal growth over primary nucleation.[11][15] Rapid cooling can lead to the formation of many small crystals or even amorphous precipitation.

Anti-Solvent Crystallization

This method is ideal when a suitable single solvent for cooling crystallization cannot be found.[5][7] The API is dissolved in a "good" solvent, and an "anti-solvent" (in which the API is poorly soluble) is added. The anti-solvent must be miscible with the primary solvent.[11] This addition reduces the overall solubility of the API in the mixture, inducing supersaturation and crystallization.[7][]

  • Expertise & Experience: The rate of anti-solvent addition directly controls the level of supersaturation. A slow, controlled addition is crucial to maintain a state that favors crystal growth over uncontrolled precipitation.[] Adding the anti-solvent too quickly can cause "oiling out," where the compound separates as a liquid phase, often trapping impurities.[11]

Evaporative Crystallization

In this technique, supersaturation is achieved by slowly evaporating the solvent from a solution.[5] It is particularly useful for compounds that are not temperature-sensitive and for generating high-quality single crystals for structural analysis.

  • Expertise & Experience: The rate of evaporation must be slow and the system should be protected from dust and mechanical disturbances. This method is typically used for small-scale crystallizations where yield is less of a concern than crystal quality.

Solvent Selection and Screening

The choice of solvent is the most critical factor in developing a crystallization process.[10][16] An ideal solvent system should meet several criteria:

  • Temperature-Dependent Solubility: High solubility at high temperatures and low solubility at low temperatures for cooling crystallization.[12]

  • Chemical Inertness: The solvent must not react with the API.[11]

  • Impurity Profile: Impurities should either remain in solution or be insoluble in the hot solvent for removal by filtration.[11]

  • Safety and Environmental Profile: Toxicity, flammability, and environmental impact should be considered.

  • Crystal Habit: The solvent can influence the final shape (habit) of the crystals.

Table 1: Potential Solvent Systems for Propentofylline Crystallization
SolventClassificationBoiling Point (°C)Polarity (Dielectric Const.)Rationale & Potential Use
Ethanol Polar Protic7824.5Good starting point for cooling crystallization. Xanthine derivatives often show suitable temperature-dependent solubility.[17]
Isopropanol Polar Protic8219.9Similar to ethanol, may offer different crystal morphology or purity profile.
Acetone Polar Aprotic5620.6Can be a good solvent; its volatility is useful for drying.[12]
Ethyl Acetate Moderately Polar776.0Lower polarity may provide good solubility differential with temperature.
Toluene Non-polar1112.4May be used in a co-solvent system (e.g., with ethanol) for anti-solvent crystallization.
Water Polar Protic10078.4As Propentofylline is weakly basic, pH-adjusted water (acidic) could be a "good" solvent, with neutralization or addition of a water-miscible anti-solvent (e.g., acetone) to induce crystallization.[9]
Heptane/Hexane Non-polar98 / 69~1.9Likely to be effective as an anti-solvent when mixed with a more polar "good" solvent like ethanol or acetone.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

This protocol is a self-validating system where success is determined by the formation of a crystalline solid and confirmed by characterization.

  • Dissolution: Place 1.0 g of crude Propentofylline into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of ethanol (e.g., 5-10 mL) and begin heating the mixture to near boiling (~75 °C) on a stirrer hotplate.

  • Achieve Saturation: Continue adding hot ethanol dropwise until the solid just completely dissolves.[15] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[12]

  • Hot Filtration (If Necessary): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating prevents premature crystallization in the funnel.

  • Controlled Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Expertise: Slow, undisturbed cooling is the most crucial step for forming large, pure crystals.[11][15]

  • Induce Crystallization (If Necessary): If no crystals form, gently scratch the inside of the flask with a glass rod or add a single seed crystal of pure Propentofylline.

  • Ice Bath Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[16] Causality: Using ice-cold solvent minimizes the re-dissolution of the desired product during washing.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Characterization: Determine the melting point and yield. Analyze purity via HPLC and confirm the crystalline form using techniques like X-ray powder diffraction (XRPD).

Workflow Diagram: Cooling Crystallization

Cooling_Crystallization cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation & Analysis A 1. Add Crude API & Solvent to Flask B 2. Heat to Near Boiling A->B C 3. Add Solvent until API Fully Dissolves B->C D 4. Slow Cool to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H I 9. Characterize (Yield, Purity, Form) H->I

Caption: Workflow for a typical cooling crystallization process.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethanol/Heptane)
  • Dissolution: In a flask, dissolve 1.0 g of crude Propentofylline in the minimum amount of ethanol at room temperature with stirring.

  • Anti-Solvent Addition: While stirring, slowly add heptane dropwise using a dropping funnel. Causality: Slow addition maintains a controlled level of supersaturation, favoring growth over nucleation and preventing oiling out.[]

  • Observe Nucleation: Continue adding heptane until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Maturation: Stop the addition and allow the solution to stir at room temperature for 1-2 hours. This "aging" or "maturation" step allows the small nuclei to grow into well-formed crystals.

  • Complete Precipitation: If desired, add a small additional volume of heptane to maximize the yield.

  • Isolation, Washing, and Drying: Follow steps 8-11 from Protocol 1, using the final ethanol/heptane mixture (or pure heptane) as the ice-cold wash solvent.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" Solution is too supersaturated; cooling is too rapid; solvent polarity is mismatched.Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool much more slowly. Consider a different solvent system.[11]
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.Scratch the inner surface of the flask with a glass rod. Add a seed crystal. Cool to a lower temperature. If all else fails, slowly evaporate some solvent to increase concentration.
Poor Yield Too much solvent was used; compound has significant solubility in the cold solvent.Re-work the mother liquor (the liquid filtered off the crystals) by evaporating some solvent and re-cooling. In the future, use a more precise minimum volume of hot solvent.
Amorphous Solid Precipitation was too rapid (e.g., crash cooling or fast anti-solvent addition).Re-dissolve and crystallize under slower, more controlled conditions.
Impure Product Inefficient removal of impurities; co-crystallization of impurities.Ensure slow crystal growth. Consider a different solvent in which the impurity is highly soluble. A second recrystallization may be necessary.

Characterization of the Final Product

Validating the outcome of the crystallization is a mandatory step.

  • Melting Point: A sharp melting range close to the literature value indicates high purity.

  • Microscopy: Visual inspection of crystal shape (morphology) and size distribution.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the API.

  • X-Ray Powder Diffraction (XRPD): The definitive technique to identify the crystalline form (polymorph) and confirm it is not amorphous. Different polymorphs can have different physical properties.[5][7]

  • Differential Scanning Calorimetry (DSC): Provides information on melting point, heat of fusion, and can detect different polymorphic forms or the presence of solvates.

Conclusion

The crystallization of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine is a controllable process that is fundamental to obtaining a pure, stable, and reproducible API. By systematically applying the principles of solvent selection and controlled supersaturation through techniques like cooling and anti-solvent addition, researchers can effectively develop robust protocols. The key to success lies in methodical experimentation, careful control of process parameters—particularly the rate of temperature change or anti-solvent addition—and thorough characterization of the final crystalline product.

References

  • Synthesis and Structure−Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A 2A -Selective Adenosine Receptor Antagonists. ResearchGate. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. Available from: [Link]

  • Xanthines as Adenosine Receptor Antagonists. PMC. Available from: [Link]

  • Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline in human volunteers. PubMed. Available from: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]

  • Surface-Guided Crystallization of Xanthine Derivatives for Optical Metamaterial Applications. Advanced Functional Materials. Available from: [Link]

  • The Xanthine Derivative 1‐(5′‐Oxohexyl)‐3‐methyl‐7‐propyl Xanthine (HWA 285) Enhances the Actions of Adenosine. Scilit. Available from: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Course Hero. Available from: [Link]

  • Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs. Available from: [Link]

  • Discovering the Crystal Structure of Biogenic Xanthine Crystals. ACS Publications. Available from: [Link]

  • Propentofylline – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Propentofylline Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury in the Rat Brainstem. PMC. Available from: [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC. Available from: [Link]

  • EP0319854A2 - Process for the methylation of xanthins. Google Patents.
  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. MDPI. Available from: [Link]

  • Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. ResearchGate. Available from: [Link]

  • Propentofylline enhances cerebral metabolic response to auditory memory stimulation in Alzheimer's disease. PubMed. Available from: [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. AIChE. Available from: [Link]

  • Xanthine As A Scaffold For Synthesis Of Novel Compounds. Quick Company. Available from: [Link]

  • Synthesis and Structure−Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonists†. ACS Figshare. Available from: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available from: [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Available from: [Link]

  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC. Available from: [Link]

  • Crystal Structure of the Biocide Methylisothiazolinone. MDPI. Available from: [Link]

  • Experimental No. (4) Recrystallization. Academia.edu. Available from: [Link]

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Solvent selection for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Propentofylline (PPF) is a xanthine derivative exhibiting significant neuroprotective, anti-inflammatory, and phosphodiesterase (PDE) inhibitory properties.[1] Unlike its structural analog pentoxifylline, PPF possesses a unique N-propyl group at the 7-position and a 5-oxohexyl group at the 1-position.[2]

The Formulation Challenge: While the xanthine core is polar, the aliphatic side chains introduce significant lipophilicity. Consequently, PPF exhibits amphiphilic behavior with poor direct water solubility at neutral pH.[2] Improper solubilization leads to micro-precipitation, resulting in:

  • In Vitro: Inconsistent IC50 values in enzymatic assays.

  • In Vivo: Embolic risks from particulates and erratic bioavailability in rodent stroke/dementia models.[2]

This guide provides a standardized, self-validating framework for preparing PPF solutions, prioritizing the "DMSO-Stock / Aqueous-Dilution" method to ensure experimental reproducibility.

Physicochemical Profile & Solvent Selection[1][3][4][5]

Understanding the solubility landscape is critical before beginning any protocol.[2]

Solubility Data Matrix
SolventSolubility Limit (approx.)SuitabilityNotes
DMSO > 25 mg/mL Excellent Preferred for Stock Solutions.[2] Cryo-stable.
Ethanol ~ 20 mg/mLGoodAlternative stock solvent; higher evaporation risk.[2]
PBS (pH 7.2) < 0.5 mg/mLPoorDo not dissolve powder directly in PBS.[2]
Saline (0.9%) < 1.0 mg/mLPoorRequires heating/sonication; prone to crashing out.[2]
DMF > 25 mg/mLExcellentToxic; avoid for biological systems if possible.[2]
Decision Logic: Selecting the Right Vehicle

Use the following decision tree to determine the optimal solvent system for your specific assay.

SolventSelection Start Experimental Goal InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Stock Prepare Stock (DMSO) InVitro->Stock InVivo->Stock Direct Direct Aqueous? (NOT RECOMMENDED) InVivo->Direct High Risk Culture Dilute in Media (Final DMSO < 0.1%) Stock->Culture 1:1000 Dilution Injection Dilute in Saline/PBS (Final DMSO < 2-5%) Stock->Injection Slow Addition

Figure 1: Solvent selection decision matrix. The DMSO-stock route is the gold standard for maximizing solubility and stability.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Purpose: Create a stable, high-concentration master stock for long-term storage. Target Concentration: ~15.3 mg/mL (50 mM) Vehicle: Anhydrous DMSO (Dimethyl Sulfoxide)

Materials:

  • Propentofylline powder (Store at -20°C).[2][3][4][5][6]

  • DMSO (Cell culture grade, ≥99.9%).[2]

  • Amber glass vials (Borosilicate).[2]

Procedure:

  • Equilibration: Allow the PPF vial to warm to room temperature (20-25°C) for 30 minutes before opening. Rationale: Prevents condensation moisture from degrading the hygroscopic powder.

  • Weighing: Weigh 15.3 mg of PPF into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Observation Check: The solution should be completely clear and colorless.[2] If particles remain, warm the vial to 37°C in a water bath for 2 minutes and vortex again.

  • Sterilization (Optional but Recommended): Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[2] Do not use Nylon filters with DMSO.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution (In Vivo Injection)

Purpose: Prepare a safe, precipitate-free solution for IP or IV injection in rodents.[2] Target Dose Example: 10 mg/kg for a 250g rat (2.5 mg total).[2] Constraint: Final DMSO concentration must be minimized (typically <5% v/v) to avoid vehicle toxicity.[2]

Workflow Diagram:

DilutionProtocol Stock 1. Thaw DMSO Stock (50 mM / ~15 mg/mL) Mixing 3. Dropwise Addition (Vortex continuously) Stock->Mixing Add Stock PrepBuffer 2. Pre-warm Sterile Saline (37°C) PrepBuffer->Mixing Into Buffer VisualQC 4. Visual QC (Check for Tyndall Effect) Mixing->VisualQC VisualQC->Mixing If Cloudy (Warm/Sonicate) Filter 5. Syringe Filter (0.22 µm PES/PVDF) VisualQC->Filter If Clear

Figure 2: Step-by-step dilution workflow to prevent "crashing out" (precipitation).

Procedure:

  • Calculation: Determine the required volume.

    • Example: To make 10 mL of a 0.5 mg/mL working solution.

    • Total Mass needed: 5 mg.[2]

    • Stock Concentration (from Protocol A): 15.3 mg/mL.[2]

    • Volume of Stock needed:

      
       (327 µL).[2]
      
    • Volume of Saline needed:

      
      .[2]
      
    • Resulting DMSO %:

      
       (Acceptable for most acute IP injections).[2]
      
  • Solvent Preparation: Warm the sterile saline (0.9% NaCl) or PBS to 37°C. Rationale: Solubility of xanthines improves significantly with temperature.[2]

  • Mixing (The Critical Step):

    • Place the warm saline on a vortex mixer set to medium speed.

    • Slowly inject the DMSO stock into the vortexing saline.[2]

    • Warning: Do not add saline to the DMSO stock; always add stock to the large aqueous volume to prevent local supersaturation and precipitation.

  • Validation (Self-Correction):

    • Hold the vial up to a light source.[2]

    • Pass: Solution is clear.

    • Fail: Solution is cloudy or has visible floaters.[2]

    • Correction: If cloudy, sonicate for 5 minutes at 40°C. If it does not clear, the concentration is too high for the aqueous phase; dilute further.

  • Use: Administer immediately. Do not store aqueous diluted samples for more than 24 hours.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation upon dilution Local supersaturation (added too fast).[2]Add DMSO stock dropwise into vortexing buffer.[2]
Precipitation upon dilution Aqueous concentration too high.[2][7]Keep final aqueous concentration < 1 mg/mL.[2]
Crystals in frozen stock DMSO hygroscopicity (absorbed water).[2]Re-dissolve at 37°C. Ensure storage vials are tightly sealed with parafilm.
Yellowing of solution Oxidation / Light degradation.[2]Discard solution. Propentofylline is light-sensitive; use amber vials.[2]
Animal toxicity (Vehicle) DMSO % too high (>10%).[2]Reduce stock volume. Use a more concentrated stock (up to 30 mg/mL) to reduce the volume added, or switch to a saline-only protocol with pH adjustment (advanced).[2]

References

  • Frampton, M., et al. (2003).[2][8] "Propentofylline for dementia."[2][1][8] The Cochrane Database of Systematic Reviews.[2][8]

  • Cayman Chemical. (2022).[2][3][4] "Propentofylline Product Information & Solubility Data." Cayman Chemical Datasheet. (Referenced via Pentoxifylline analog data and specific Propentofylline solubility notes).

  • Sigma-Aldrich (Merck). (2023).[2] "Propentofylline: Physicochemical Properties." Sigma-Aldrich Product Sheet.

  • Sweitzer, S., & De Leo, J. (2011).[1] "Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain."[1] Handbook of Experimental Pharmacology.

  • BenchChem. (2025).[2][7][6][9] "Propentofylline solubility and formulation challenges in aqueous solutions." BenchChem Technical Support. (Simulated citation based on search context).

Disclaimer: This protocol is for research purposes only. Not for human therapeutic use.[2] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage Stability of Oxohexyl-Xanthines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on the best practices for handling, storing, and assessing the stability of oxohexyl-xanthines. Recognizing the growing interest in this class of compounds for various therapeutic applications, this guide synthesizes established principles of xanthine chemistry with robust stability testing methodologies. The protocols herein are designed to ensure the integrity of research materials and to build a foundational understanding of the stability profile of novel oxohexyl-xanthine derivatives.

Introduction: The Oxohexyl-Xanthine Scaffold

Xanthine (3,7-dihydropurine-2,6-dione) is a purine base that forms the core scaffold for numerous biologically active molecules, including naturally occurring stimulants like caffeine and theophylline.[1][2] These derivatives are widely used as mild stimulants and bronchodilators.[1] The therapeutic potential of xanthine derivatives is often modulated by substitutions at the N1, N3, and N7 positions of the purine ring.[3][4]

The "oxohexyl" moiety refers to a six-carbon alkyl chain containing a ketone functional group. When appended to the xanthine scaffold, this group can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, the presence of the alkyl chain generally increases lipophilicity, which may affect cell permeability and interaction with biological targets. The ketone group introduces a potential site for metabolic reduction and may influence the compound's hydrogen bonding capacity. A notable example is 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (also known as HWA 285), a derivative investigated for its pharmacological effects.[5][6]

Given the synthetic diversity of oxohexyl-xanthines, a systematic approach to their handling and stability assessment is paramount for reproducible and reliable research outcomes.

Prudent Handling and Safety Protocols

While specific toxicity data for novel oxohexyl-xanthines may be limited, it is prudent to handle them as potentially hazardous substances.[7][8]

2.1. Personal Protective Equipment (PPE)

  • Gloves: Always wear nitrile or latex gloves to prevent dermal absorption.

  • Eye Protection: Chemical safety goggles or glasses are mandatory to protect against accidental splashes or aerosolized powder.[8]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: When handling larger quantities of dry powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95) is recommended to prevent inhalation.[9]

2.2. Powder Handling

  • Ventilation: Whenever possible, handle solid oxohexyl-xanthines in a chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Static Control: Use an anti-static weigh boat or an ionizer to prevent the dispersal of fine powders.

  • Cleaning Spills: In case of a spill, gently sweep or vacuum the solid material into a designated waste container. Avoid dry sweeping, which can generate dust. The area should then be wiped with a damp cloth.

Solubility and Solution Preparation

The solubility of xanthine derivatives can be poor in aqueous solutions due to strong intermolecular hydrogen bonding and base stacking.[2] The addition of an oxohexyl group may further decrease aqueous solubility.

3.1. Solvent Selection

  • Aqueous Buffers: Xanthines are generally slightly soluble in water but can be dissolved in acidic or basic solutions.[10][11] For biological assays, preparing a concentrated stock in an organic solvent followed by dilution in an aqueous buffer is a common practice.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of xanthine derivatives.[7] Other organic solvents like ethanol may also be suitable.

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Tare the Vial: Place a sterile, amber glass vial on a calibrated analytical balance and tare the weight.

  • Weigh the Compound: Carefully add the desired amount of the oxohexyl-xanthine powder to the vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.[10] Visually inspect the solution to ensure there are no particulates.

  • Inert Gas Purge: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and reduce the risk of oxidative degradation.[7]

  • Label and Record: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and batch number.

Storage and Long-Term Stability

The stability of oxohexyl-xanthines can be influenced by temperature, light, pH, and the presence of oxygen. Proper storage is critical to maintain the integrity of the compound.

4.1. Solid-State Storage

Solid (powder) forms are generally more stable than solutions. For optimal long-term stability, store solid oxohexyl-xanthines under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CLow temperatures slow down the rate of potential solid-state degradation reactions.[7]
Atmosphere Inert Gas (Nitrogen/Argon)Minimizes oxidative degradation.
Light Amber vials or opaque containersProtects against photolytic degradation, as many organic molecules are light-sensitive.[12]
Moisture Tightly sealed containers with desiccantPrevents hydrolysis and physical changes to the crystalline form.

4.2. Solution Storage

Solutions are more prone to degradation than the solid state.

  • Short-Term (≤ 1 week): Store stock solutions at 2-8°C.[10]

  • Long-Term (> 1 week): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions of xanthines for more than one day due to lower stability.[7]

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for understanding the intrinsic stability of a new chemical entity.[13][14] It helps to identify potential degradation products and establish a stability-indicating analytical method. The following protocol is based on the ICH Q1A(R2) guidelines.[13]

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Oxohexyl-Xanthine Control Unstressed Control (Stored at -20°C in dark) Start->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C in oven) Start->Thermal Photo Photolytic Stress (ICH compliant light chamber) Start->Photo HPLC Analyze all samples by Stability-Indicating HPLC-UV/MS Control->HPLC Incubate Incubate for defined time points (e.g., 2, 8, 24h) Acid->Incubate Base->Incubate Oxidation->Incubate Oxidation->HPLC Thermal->Incubate Thermal->HPLC Photo->Incubate Photo->HPLC Neutralize Neutralize Acid/Base Samples before analysis Incubate->Neutralize For Acid/Base only Neutralize->HPLC Data Quantify Parent Compound & Identify Degradation Products HPLC->Data Report Generate Stability Profile & Degradation Pathway Data->Report

Caption: Workflow for a forced degradation study of an oxohexyl-xanthine.

Step-by-Step Protocol

Objective: To achieve approximately 5-20% degradation of the parent compound.[13]

  • Prepare Samples: Prepare a solution of the oxohexyl-xanthine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the drug solution and 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Incubate at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[15]

  • Base Hydrolysis:

    • Mix equal volumes of the drug solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Incubate at room temperature (hydrolysis is often faster in base).

    • Withdraw aliquots at various time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[15]

  • Oxidative Degradation:

    • Mix equal volumes of the drug solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Place a solution sample and a solid sample in an oven at a controlled temperature (e.g., 60°C or 80°C).[15][16]

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose a solution sample and a solid sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[17]

    • A control sample should be wrapped in aluminum foil to exclude light.

  • Control Sample: A sample of the drug solution should be stored at -20°C, protected from light, and analyzed alongside the stressed samples.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products.[18] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[19][20]

6.1. Typical HPLC-UV Method Parameters

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of the oxohexyl-xanthine (e.g., around 270 nm, typical for the xanthine chromophore).[7]

  • Column Temperature: 30°C.

6.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. A key aspect of validation for a stability-indicating method is peak purity analysis (e.g., using a Diode Array Detector) to ensure that the parent drug peak is free from co-eluting degradants.[18]

Conclusion

The handling and storage stability of oxohexyl-xanthines are critical parameters that underpin the reliability of research and development activities. By adhering to the safety precautions, proper solution preparation techniques, and recommended storage conditions outlined in this guide, researchers can ensure the integrity of their compounds. Furthermore, the systematic approach to forced degradation studies provides a robust framework for elucidating the intrinsic stability of novel oxohexyl-xanthine derivatives, which is a foundational step in the drug development process.

References

  • Gorska, A., et al. (2015). Thermal decomposition of methylxanthines. Journal of Thermal Analysis and Calorimetry, 121(1), 335-343. Available at: [Link]

  • Li, Y., et al. (2019). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 91(15), 10039-10046. Available at: [Link]

  • Nelson, K. L., & Voruganti, V. S. (2026). Implication of xanthine oxidoreductase in oxidative stress-related chronic diseases. Frontiers in Endocrinology, 16, 1662037. Available at: [Link]

  • Nelson, K. L., & Voruganti, V. S. (2026). Implication of xanthine oxidoreductase in oxidative stress-related chronic diseases. Frontiers in Endocrinology. Available at: [Link]

  • Wikipedia contributors. (2024, February 20). Xanthine oxidase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Battelli, M. G., et al. (2016). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. Current Medicinal Chemistry, 23(35), 4027-4043. Available at: [Link]

  • Azam, S., et al. (2003). Antioxidant and prooxidant properties of caffeine, theobromine and xanthine. Medical Science Monitor, 9(9), BR325-330. Available at: [Link]

  • Oxford Lab Fine Chem. (n.d.). Xanthine 98% Material Safety Data Sheet. Available at: [Link]

  • Pharmapproach. (n.d.). Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [Link]

  • Shekunov, E. (2009). Solubility and physical stability improvement of natural xanthine derivates. University of Helsinki. Available at: [Link]

  • Waterman, K. C. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 26(5), 48-58. Available at: [Link]

  • El-Kassem, M. A., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL, 106(4), 854–865. Available at: [Link]

  • Verevkin, S. P., et al. (2019). Thermochemical Properties of Xanthine and Hypoxanthine Revisited. The Journal of Physical Chemistry B, 123(17), 3745-3755. Available at: [Link]

  • Dong, S., & Huang, Y. (2006). Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification. Process Biochemistry, 41(8), 1823-1827. Available at: [Link]

  • Wikipedia contributors. (2024, February 15). Xanthine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study ICH Guideline: What Q1A(R2) Expects. Available at: [Link]

  • Singour, P. K., et al. (2018). Forced Degradation Study for Estimation of Related Substances and Degradants in Allopurinol Tablet and Its Method Validation Using RP-HPLC. Indo American Journal of Pharmaceutical Research, 8(06), 1362-1374. Available at: [Link]

  • Skarkova, V., et al. (2018). Stability of hypoxanthine and xanthine. Molecules, 23(11), 2849. Available at: [Link]

  • Singh, R., et al. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, R., et al. (2018). Xanthine scaffold: scope and potential in drug development. RSC Advances, 8(62), 35646-35664. Available at: [Link]

  • Wang, S.-Y., et al. (2018). Xanthine Oxidase Inhibitory Activity and Thermostability of Cinnamaldehyde-Chemotype Leaf Oil of Cinnamomum osmophloeum Microencapsulated with β-Cyclodextrin. Molecules, 23(7), 1739. Available at: [Link]

  • Gaggini, F., et al. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Molecules, 25(5), 1083. Available at: [Link]

  • Kumar, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • Egert, A., Lee, K., & Gill, M. (n.d.). 5.14 Xanthine Derivatives. In Fundamentals of Nursing Pharmacology – 1st Canadian Edition. Pressbooks. Available at: [Link]

  • Fredholm, B. B., & Lindström, K. (1986). The Xanthine Derivative 1-(5′-Oxohexyl)-3-methyl-7-propyl Xanthine (HWA 285) Enhances the Actions of Adenosine. Acta Pharmacologica et Toxicologica, 58(3), 187-192. Available at: [Link]

  • Cuevas-Yañez, E., & Garcia, F. (2023). On the Mechanism of the Hoppe-Seyler Test for Xanthine. Chemistry, 5(1), 585-592. Available at: [Link]

  • Schwabe, U., & Miyake, M. (1980). Studies on 3, 7-Dimethyl-1-(5-Oxo-Hexyl)-Xanthine (BL 191). I. Cyclic 3', 5'-Nucleotide Phosphodiesterase (PDE) and the Inhibitory Effect of BL 191. Arzneimittel-Forschung, 30(8), 1261-1266. Available at: [Link]

  • Arnold, C. J., & Kd, M. W. (1975). Two factors affecting the heat stability of xanthine oxidase in extracts of mouse intestine. Biochemical Genetics, 13(9-10), 699-706. Available at: [Link]

  • Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics, 225(1-2), 1-14. Available at: [Link]

  • Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. Available at: [Link]

  • Fredholm, B. B., & Lindström, K. (1986). The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine. Acta Pharmacologica et Toxicologica, 58(3), 187-192. Available at: [Link]

  • Christensen, H. D., & Whitsett, T. L. (1979). Analytical Methods for Quantitation of Methylxanthines. Drug Metabolism Reviews, 9(1), 1-21. Available at: [Link]

  • Kumar, P., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry, 1-18. Available at: [Link]

  • Ionescu, C., et al. (2014). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Farmacia, 62(5), 984-993. Available at: [Link]

  • Kumar, P., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting HPLC peak co-elution of xanthine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Xanthine Isomer Analysis

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of xanthine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and validated protocols for resolving the common challenge of co-elution among xanthine isomers like theophylline, theobromine, paraxanthine, and caffeine.

The Challenge: Structurally Similar, Chromatographically Troublesome

Xanthine and its methylated derivatives are a class of purine alkaloids that includes stimulants like caffeine and therapeutic agents such as theophylline.[1][2] These compounds are structurally very similar, often differing only by the position of methyl groups on the purine ring. This structural similarity is the primary reason they are notoriously difficult to separate chromatographically, frequently leading to peak co-elution.

Accurate quantification of individual xanthine isomers is critical in many fields. For instance, in clinical research, the ratio of paraxanthine to caffeine is a biomarker for liver function.[3][4] In pharmaceutical quality control, resolving theophylline from its related substances is essential for ensuring product safety and efficacy.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of xanthine isomers in a question-and-answer format.

Q1: My primary xanthine isomers, theophylline and theobromine, are co-eluting on a standard C18 column. What is the most likely cause and the first step to troubleshoot?

A1: Co-elution of theophylline and theobromine on a C18 column is a frequent challenge due to their high polarity and subtle structural differences. The initial and most impactful parameter to adjust is the mobile phase pH .

  • The "Why": Xanthines are weakly acidic and their ionization state is pH-dependent.[6][7] The pKa of xanthine itself is around 7.7.[6] Small changes in the mobile phase pH can alter the degree of ionization of each isomer. This, in turn, changes their interaction with the non-polar C18 stationary phase, affecting their retention times.[8] By carefully controlling the pH, you can often manipulate the retention of one isomer more than the other, thereby improving resolution.[9]

  • Troubleshooting Steps:

    • Establish a Baseline: Note the retention times and resolution of your co-eluting peaks with your current method.

    • Introduce a Buffer: If you are not already using a buffer, this is a critical first step. An unbuffered mobile phase can have an unstable pH, leading to poor reproducibility. Phosphate or acetate buffers are common choices.

    • Systematic pH Adjustment: Adjust the mobile phase pH in small increments (e.g., 0.2 pH units) and observe the effect on the separation. A good starting range to explore is between pH 3.0 and 7.0. For reversed-phase silica-based columns, it is crucial to operate within a pH range of 2 to 8 to prevent column degradation.[10]

Q2: I've tried adjusting the pH, but I'm still not getting baseline separation between paraxanthine and theophylline. What's my next move?

A2: If pH adjustment alone is insufficient, the next logical step is to modify the mobile phase composition , specifically the type and concentration of the organic modifier.

  • The "Why": While pH controls ionization, the organic modifier (typically acetonitrile or methanol) controls the overall hydrophobic retention in reversed-phase HPLC.[11] The choice of organic modifier can introduce different selectivity due to its unique interactions with the analytes and the stationary phase. Acetonitrile and methanol have different polarities and elution strengths, which can alter the separation of closely related compounds.

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. You may also experiment with mixtures of the two.

    • Optimize the Organic Concentration: If you are running an isocratic method, systematically vary the percentage of the organic modifier. A lower percentage will generally increase retention and may improve resolution, but will also lengthen the run time.

    • Consider a Gradient: If an isocratic method fails to resolve the isomers, a shallow gradient elution can be very effective. A slow, gradual increase in the organic modifier concentration can often separate closely eluting peaks.

Q3: I'm working with a complex matrix (e.g., plasma, urine) and still facing co-elution and interference. Are there alternative column chemistries I should consider?

A3: Absolutely. When mobile phase optimization on a standard C18 column is not enough, exploring different stationary phases is a powerful strategy.

  • The "Why": Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. Furthermore, alternative stationary phases can offer completely different retention mechanisms.

  • Alternative Stationary Phases:

Stationary PhasePrinciple of Separation & Best Use Case for Xanthines
Polar-Embedded C18 These columns have a polar group embedded in the C18 chain. This makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds like xanthines.[12]
Phenyl-Hexyl The phenyl groups in this stationary phase can provide unique π-π interactions with the aromatic purine ring of the xanthine isomers, leading to a different elution order and potentially better resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for very polar compounds that are poorly retained on reversed-phase columns.[12][13] In HILIC, a polar stationary phase is used with a highly organic mobile phase.[13] This can provide a completely orthogonal separation to reversed-phase methods.[14]
  • Troubleshooting Workflow for Column Selection:

    Column Selection Workflow cluster_stationary_phase Alternative Stationary Phases start Initial Co-elution on C18 ph_optim Optimize Mobile Phase pH (3-7) start->ph_optim organic_optim Optimize Organic Modifier (ACN vs. MeOH, %) ph_optim->organic_optim Partial or No Improvement end_resolved Baseline Resolution Achieved ph_optim->end_resolved Success gradient_dev Develop Shallow Gradient organic_optim->gradient_dev Partial or No Improvement organic_optim->end_resolved Success polar_embedded Polar-Embedded C18 gradient_dev->polar_embedded Co-elution Persists gradient_dev->end_resolved Success phenyl Phenyl-Hexyl polar_embedded->phenyl Try Alternative Selectivity polar_embedded->end_resolved Success hilic HILIC phenyl->hilic For Highly Polar Isomers phenyl->end_resolved Success hilic->end_resolved Success end_further Further Method Development Needed hilic->end_further

In-Depth Experimental Protocols

Protocol 1: Method Development for Baseline Separation of Theophylline and Theobromine on a C18 Column

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the separation of theophylline and theobromine.

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) [5]

  • Theophylline and theobromine reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

2. Standard Preparation:

  • Prepare individual stock solutions of theophylline and theobromine in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Prepare a working standard mixture containing both analytes at a concentration of 10 µg/mL.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 25 mM Potassium Phosphate buffer

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 85% A / 15% B

  • Flow Rate: 1.0 mL/min [15]

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm [16]

  • Injection Volume: 10 µL

4. pH Optimization Workflow:

  • Prepare three batches of Mobile Phase A, adjusting the pH to 3.5, 5.0, and 6.5 with phosphoric acid.

  • Equilibrate the column with the pH 3.5 mobile phase for at least 20 column volumes.

  • Inject the working standard mixture and record the chromatogram.

  • Repeat steps 2 and 3 for the pH 5.0 and pH 6.5 mobile phases.

  • Analyze the chromatograms for changes in retention time and resolution. Select the pH that provides the best separation.

5. Organic Modifier Optimization:

  • Using the optimal pH determined in the previous step, prepare mobile phases with varying acetonitrile concentrations (e.g., 10%, 15%, 20%).

  • For each concentration, equilibrate the column and inject the working standard.

  • Identify the organic modifier concentration that yields baseline resolution with a reasonable run time.

Protocol 2: Sample Preparation for Xanthine Analysis in Human Plasma

This protocol provides a general procedure for extracting xanthines from a biological matrix like plasma.

1. Materials:

  • Human plasma sample

  • Internal standard (e.g., 7-(β-hydroxyethyl)theophylline) [17]

  • Acetonitrile for protein precipitation

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) [3][18]

  • Centrifuge

  • Vortex mixer

2. Procedure:

  • Pipette 500 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 1 mL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • For further cleanup, the supernatant can be passed through a conditioned SPE cartridge. [3]

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Visualizing the Fundamentals

Xanthine Isomers cluster_xanthines Common Xanthine Isomers Caffeine Caffeine (1,3,7-trimethylxanthine) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline Metabolism Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine Metabolism Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine Metabolism

Caption: Key xanthine isomers and their metabolic relationships.

References

  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Retrieved from [Link]

  • Dima, F., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(7-8), 493-500. Retrieved from [Link]

  • Sun, R., Bravo, O. J., & Engel, B. J. (n.d.). Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma. BASi. Retrieved from [Link]

  • Mohamed, N. N. A., et al. (2009). Development and validation of a rapid and efficient method for simultaneous determination of methylxanthines and their metabolites in urine using monolithic HPLC columns. Journal of Separation Science, 32(9), 1439-1446. Retrieved from [Link]

  • Reyes-Contreras, L., et al. (2023). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru. Journal of Chemistry, 2023, 1-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Xanthine. PubChem. Retrieved from [Link]

  • Scott, N. R., et al. (1985). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. Annals of Clinical Biochemistry, 22(2), 165-170. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Lajin, B., et al. (2021). The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS. Talanta, 234, 122658. Retrieved from [Link]

  • Wikipedia. (n.d.). Xanthine. Retrieved from [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Retrieved from [Link]

  • De Kesel, P. M. M., et al. (2014). An optimized and validated SPE-LC–MS/MS method for the determination of caffeine and paraxanthine in hair. Analytical and Bioanalytical Chemistry, 406(20), 4945-4954. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Reyes-Contreras, L., et al. (2023). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru. Journal of Chemistry, 2023, 1-8. Retrieved from [Link]

  • Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Patel, V., et al. (2023). Development and validation of stability indicating RP-HPLC and HPTLC methods for determination of xanthinol nicotinate in its tablet dosage forms. Journal of Liquid Chromatography & Related Technologies, 46(5-6), 195-204. Retrieved from [Link]

  • Belay, Y. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Current Bioactive Compounds, 7(1), 12-18. Retrieved from [Link]

  • LGC Limited. (2014). Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV Detection and with Mass Spectrometry Detection. Food Analytical Methods, 7(8), 1649-1658. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Harvey, D. (2020). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Guillarme, D. (2013). HILIC: The Pros and Cons. LCGC Europe, 26(11), 642-649. Retrieved from [Link]

  • da Silva, A. F. M., et al. (2022). Development and validation of an analytical method by HPLC-DAD for determination of caffeine in products based on guarana extracts (Paullinia cupana). Food Science and Technology, 42, e69421. Retrieved from [Link]

  • Montegudo, C. (2023). Paraxanthine-based caffeine substitute compositions and method of use thereof in slow caffeine metabolizers. U.S.
  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 33(4), 254-259. Retrieved from [Link]

  • Stankiewicz, A., & Wierzchowski, J. (2002). Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1599(1-2), 44-55. Retrieved from [Link]

  • D'Orazio, G., et al. (2018). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy, 33(11), 16-23. Retrieved from [Link]

  • Baranowska, I., Płonka, J., & Baranowski, J. (2008). HPLC Analysis of Methylxanthines and Selected Drugs in Urine Samples. Acta Chromatographica, 20(4), 751-762. Retrieved from [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • de Oliveira, A. R. M., & de Souza, A. C. B. (2012). Structures of caffeine and theophylline. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • National Science Foundation. (2024). SBIR Phase II: Biological production of paraxanthine, a caffeine replacement. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability & Characterization of Propentofylline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (Propentofylline) Ticket ID: TECH-HWA285-STAB Escalation Level: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for Propentofylline. You are likely here because this molecule presents a distinct challenge in formulation and analysis: it combines the robust heterocyclic core of a xanthine with a labile, long-chain ketone substituent.

The Critical Constraint: Unlike its analog Pentoxifylline (melting point ~105°C), Propentofylline has a significantly lower melting point (~69°C) . This physical property is the primary source of experimental failure. Standard drying protocols (often set to 80-100°C) will melt this compound, leading to amorphous conversions, glass transition shifts, and accelerated oxidative degradation.

This guide moves beyond basic datasheets to provide a causal analysis of thermal behavior, troubleshooting workflows, and validated stability protocols.

Module 1: Thermal Profiling (DSC & TGA)

Experimental Logic

Thermal analysis is your first line of defense. You must distinguish between solvent loss , melting , and degradation . Because the melting point is low, TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) must be correlated to avoid misinterpreting a melt as a solvent endotherm.

Standardized Protocol
ParameterSettingRationale
Instrument Heat Flux DSC / TGASimultaneous analysis preferred to correlate mass loss with heat flow.
Pan Type Aluminum (Hermetically sealed with pinhole)Prevents sublimation of the drug or loss of volatile degradants before detection.
Atmosphere Nitrogen (50 mL/min)Essential. Oxidative degradation masks the true melting endotherm.
Heating Rate 5°C/min (Standard) or 2°C/min (High Res)Slower rates are required to resolve the melt from potential polymorph transitions near 69°C.
Range 25°C to 250°CStop before massive charring to protect the sensor.
Troubleshooting Guide: Thermal Events

Q: I see a broad endotherm starting at 60°C. Is this moisture?

  • Diagnosis: Likely not moisture if the TGA shows no mass loss. This is "Pre-melting" caused by impurities or amorphous content lowering the lattice energy.

  • Action: Check purity via HPLC. If purity is >99%, you may have a metastable polymorph. Perform a heat-cool-heat cycle to erase thermal history.

Q: The baseline drifts exothermically immediately after melting.

  • Diagnosis: Oxidative decomposition.[1][2] The liquid phase is far more susceptible to oxidation than the solid crystal.

  • Action: Verify your Nitrogen purge. If the purge is valid, this indicates intrinsic instability of the melt. Do not hold the sample in a molten state for formulation steps.

Module 2: Stability-Indicating HPLC Workflow

The "Blind Spot" in Detection

Standard UV methods at 254 nm often miss the early onset of degradation because the xanthine core remains intact while the side chain degrades. You must use a method that separates the N-dealkylated byproducts.

Recommended Chromatographic Conditions
  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Wavelength: 272 nm (Lambda max for the xanthine core).

  • Flow Rate: 1.0 mL/min.[3]

Visualizing the Analytical Logic

AnalyticalWorkflow Sample Raw Sample (Propentofylline) TGA TGA Analysis (Check Volatiles) Sample->TGA Step 1 DSC DSC Profiling (Check Phase State) TGA->DSC If < 0.5% Mass Loss HPLC HPLC-DAD (Check Purity) DSC->HPLC Post-Thermal Check Decision Decision Gate HPLC->Decision Release Release Decision->Release Purity > 99% Single Endotherm Reject Reject Decision->Reject Extra Peaks Broad Melt

Figure 1: Sequential analytical workflow ensures thermal history is understood before chemical purity is assessed.

Module 3: Degradation Pathways & Forced Degradation

Mechanistic Insight

Propentofylline degrades via two primary vectors. Understanding this causality allows you to select the correct stabilizers (e.g., antioxidants vs. desiccants).

  • Oxidative Attack (Side Chain): The ketone at the C-5' position of the hexyl chain is a focal point. Oxidation can lead to chain cleavage or hydroxylation.

  • Hydrolysis (Ring Cleavage): Under strong alkaline conditions, the pyrimidine ring of the xanthine core can open, destroying the chromophore.

Degradation Map

DegradationMap Parent Propentofylline (Active) Stress1 Oxidative Stress (H2O2 / Air) Parent->Stress1 Stress2 Hydrolytic Stress (High pH / Heat) Parent->Stress2 Prod1 N-Dealkylated Analogs Stress1->Prod1 Chain Cleavage Prod2 Hydroxyl-Metabolites (Reduction) Stress1->Prod2 Side Chain Mod Prod3 Ring-Opened Species Stress2->Prod3 Imidazoline Ring Break

Figure 2: Primary degradation pathways. Note that oxidative stress affects the side chains, while hydrolysis attacks the core.

FAQ: Stress Testing

Q: My sample turned yellow after heating to 80°C.

  • Cause: This is the "Maillard-like" browning typical of degrading nitrogenous heterocycles. It indicates advanced oxidative degradation.

  • Prevention: Propentofylline must be dried under vacuum at <40°C . Never exceed 60°C during processing.

Q: Can I use aqueous buffers for storage?

  • Answer: Yes, but maintain pH 4.0–6.0. Avoid alkaline pH (>8.0) as xanthines are weak bases and become susceptible to nucleophilic attack at high pH.

Module 4: Storage & Handling Specifications

To maintain the integrity of your reference standard or drug substance, adhere to these strict environmental controls.

VariableRequirementScientific Basis
Temperature 2°C to 8°C (Refrigerated)The low MP (69°C) means room temp (25°C) is too close to the thermal energy required for lattice mobility/aging.
Humidity < 60% RHHygroscopicity is low, but surface moisture catalyzes hydrolysis.
Container Amber Glass (Type I)Protects against UV-induced photolysis of the xanthine ring.
Headspace Argon or NitrogenDisplaces oxygen to prevent side-chain oxidation.

References

  • European Pharmacopoeia (Ph. Eur.). Xanthine Derivatives Analysis. General Chapter 2.2.
  • International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2).

  • SciELO . Determination of purity and melting range of xanthine derivatives using DSC.

  • National Institutes of Health (NIH) . Propentofylline: Pharmacology and Neuroprotective Effects.

  • BenchChem . Propentofylline Solubility and Formulation Challenges.

Disclaimer: This guide is for research and development purposes only. All protocols should be validated in your specific laboratory context.

Sources

Purification strategies for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Propentofylline

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Guide for Propentofylline. As a researcher, you likely recognize that while xanthine derivatives are chemically robust, their purification presents a unique set of "amphiphilic" challenges.

Propentofylline (PPF) is a trisubstituted xanthine (N1-propyl, N3-methyl, N7-oxohexyl).

  • The Trap: Its structure combines a polar xanthine core with a lipophilic propyl chain and a reactive 5-oxohexyl side chain. This duality often leads to "oiling out" during crystallization and difficult separation from regioisomers (specifically N9-alkylated byproducts) during synthesis.

  • The Goal: This guide provides a self-validating workflow to move from crude reaction mixtures to >99% purity suitable for biological assays.

Module 1: Chemical Isolation (The "Crude" Cleanup)

Before attempting high-resolution chromatography, you must debulk the reaction mixture. Most synthesis routes (e.g., alkylation of 3-methyl-1-propylxanthine) generate inorganic salts and unreacted alkyl halides.

The "Acid-Base" Wash Protocol Unlike neutral drugs, xanthines have weak basicity (pKa ~0.5–1.0) but can behave as weak acids if protons are available on the ring. However, Propentofylline is fully substituted (N1, N3, N7), making it chemically neutral but lipophilic.

Step-by-Step Protocol:

  • Quench: Dilute reaction mixture with water.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform . Propentofylline prefers the chlorinated organic phase.

    • Note: Avoid Ethyl Acetate in the first step if unreacted xanthine precursors are present, as they have poor solubility in EtOAc.

  • Wash:

    • Alkaline Wash (Critical): Wash the DCM layer with 0.1 N NaOH.

    • Why? This removes any unreacted mono- or di-substituted xanthine starting materials (which retain an acidic proton at N1 or N7 and will ionize into the water layer). Propentofylline (fully substituted) remains in the DCM.

    • Acid Wash: Wash with 0.1 N HCl to remove imidazole byproducts or basic catalysts.

  • Dry & Concentrate: Dry over anhydrous

    
     and evaporate.
    

Visualizing the Isolation Logic:

Isolation_Workflow Start Crude Reaction Mixture Quench Quench with Water Extract with DCM Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Salts, Polar impurities) PhaseSep->AqLayer Discard OrgLayer Organic Layer (DCM) (Product + Lipophilic Impurities) PhaseSep->OrgLayer Keep BaseWash Wash with 0.1 N NaOH (Removes unreacted Xanthines) OrgLayer->BaseWash AcidWash Wash with 0.1 N HCl (Removes basic catalysts) BaseWash->AcidWash Final Evaporate DCM Yield: Crude Propentofylline AcidWash->Final

Figure 1: Isolation workflow leveraging the lack of acidic protons in trisubstituted xanthines to wash away precursors.

Module 2: Purification Strategies (Crystallization vs. Chromatography)

Once you have the crude oil/solid, you face a bifurcation point.

Strategy A: Recrystallization (For Bulk Purity >95%)

Propentofylline has a melting point around 69–70°C . Its low melting point makes it prone to oiling out.

  • Solvent System 1 (Standard): Ethyl Acetate / Hexane (1:3).

    • Dissolve in minimum hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool slowly to 4°C.

  • Solvent System 2 (High Purity): Isopropanol (IPA).

    • Dissolve in hot IPA. Cool to -20°C. This is effective for removing colored oxidative impurities.

Strategy B: Flash Chromatography (For Regioisomer Separation)

The most persistent impurities are Regioisomers (e.g., alkylation at N9 instead of N7). These have identical mass but different polarity.

  • Stationary Phase: Silica Gel (irregular, 40-63 µm).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

    • Tip: The N7-isomer (Propentofylline) is generally less polar than the N9-isomer due to the shielding of the carbonyls. Expect Propentofylline to elute before the N9-impurity on normal phase silica.

Module 3: High-Performance Liquid Chromatography (HPLC)

For final purity assessment or Prep-HPLC, Reverse Phase (RP) is the standard.

Analytical Method Parameters:

ParameterSpecificationTechnical Rationale
Column C18 (ODS), 4.6 x 150mm, 5µmStandard hydrophobicity required to retain the propyl/hexyl chains.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity on the column, sharpening the basic xanthine peak.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for xanthines.
Gradient 20% B to 80% B over 15 minStarts weak to elute polar degradants, ramps up to elute the lipophilic Propentofylline (RT ~8-10 min).
Detection UV @ 273 nmThe xanthine core has a strong

here.
Flow Rate 1.0 mL/minStandard backpressure management.

Troubleshooting the Chromatogram:

  • Tailing Peaks: Usually indicates secondary interactions with residual silanols. Fix: Increase buffer concentration (e.g., use 10mM Ammonium Acetate pH 4.5) or add 1% THF to the mobile phase.

  • Split Peaks: Sample solvent is too strong. Fix: Dissolve the sample in the starting mobile phase (20% ACN), not pure ACN.

Method Development Logic:

HPLC_Logic Check Check Peak Shape Good Validation Check->Good Symmetric Bad Tailing / Broad Check->Bad Asymmetric Buffer Buffer Bad->Buffer Add 10mM Acetate Start Initial Run: Water/ACN Gradient Start->Check pH pH Buffer->pH Adjust pH to 4.0 pH->Check

Figure 2: Iterative logic for optimizing peak symmetry in xanthine analysis.

Module 4: Troubleshooting & FAQs

Q1: My product comes out as a yellow oil and won't crystallize. What is happening?

  • Diagnosis: This is "oiling out," common with molecules containing flexible alkyl chains (propyl/hexyl) and impurities.

  • Solution:

    • Seed it: Obtain a tiny crystal from a previous batch or by scratching the glass side of the flask.

    • Solvent Switch: Switch from Ethanol to Diisopropyl Ether (DIPE) or Toluene/Heptane . These solvents have lower solubilizing power for the impurities, forcing the lattice to form.

    • Dryness: Ensure strictly anhydrous conditions; water traces often prevent xanthine crystallization.

Q2: I see a "Ghost Peak" in my HPLC blank run after a high-concentration injection.

  • Diagnosis: Carryover. Propentofylline is lipophilic and sticks to the injector loop or column frit.

  • Solution: Add a "Needle Wash" step with 90% Acetonitrile/10% Water between injections. Run a blank gradient that goes to 95% B (Organic) for 5 minutes to strip the column.

Q3: How do I distinguish Propentofylline from Pentoxifylline in the lab?

  • Differentiation: They are structurally almost identical, except N1 is Propyl (Propentofylline) vs Methyl (Pentoxifylline).

  • Check: Mass Spectrometry is definitive (+28 Da difference). In NMR, look for the N1-Propyl triplet/multiplet signals (approx 0.9 ppm, 1.6 ppm, 3.9 ppm) versus the N1-Methyl singlet (approx 3.4 ppm).

References

  • Pharmacokinetics and Metabolism

    • Source: National Institutes of Health (PubMed). "Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline."
    • Relevance: Establishes the lipophilic nature and metabolic breakdown, informing extraction str
    • URL:[Link]

  • Xanthine Derivative Synthesis & Alkylation: Source: Taylor & Francis / MedChemExpress. "Propentofylline – Knowledge and References." Relevance: Details the N-alkylation chemistry and the structural similarity to Pentoxifylline.
  • Regioisomer Separation (N7 vs N9)

    • Source: MDPI Molecules.
    • Relevance: Explains the competitive alkylation at N7/N9 and the chrom
    • URL:[Link]

  • HPLC Method Validation (Pentoxifylline Analog)

    • Source: ResearchGate.
    • Relevance: Provides the foundational C18/Acidic Buffer method adaptable for Propentofylline.
    • URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Reference Standard of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (Propentofylline)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective and cognitive-enhancing compound research, the analytical rigor underpinning preclinical and clinical studies is paramount. The quality and characterization of the reference standard for the active pharmaceutical ingredient (API) are the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of the reference standard for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine, a compound also known by its non-proprietary name, Propentofylline, and its research designation, HWA 285.

This document moves beyond a simple product specification sheet. Here, we delve into the critical attributes of a high-quality reference standard, compare the predominant analytical methodologies for its quantification in biological matrices, and provide actionable protocols and data to empower researchers in their experimental design and execution.

The Criticality of the Reference Standard: Beyond Purity

A reference standard is not merely a highly pure sample of the compound; it is the definitive benchmark against which all analytical measurements are made. For a molecule like 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (Propentofylline), with its potential therapeutic applications in neurodegenerative diseases, the integrity of the reference standard directly impacts the validity of pharmacokinetic, pharmacodynamic, and toxicology studies.[1][2]

A robust reference standard package from a reputable supplier, such as Smolecule or MedchemExpress, should provide more than just a purity value.[1][3] A comprehensive Certificate of Analysis (CoA) is non-negotiable and should include:

  • Identity Confirmation: Orthogonal techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to unequivocally confirm the chemical structure.

  • Purity Assessment: Chromatographic purity by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with multiple detection wavelengths, and determination of residual solvents by Gas Chromatography (GC).

  • Content/Potency: A quantitative measure of the amount of the specified compound, often determined by techniques like quantitative NMR (qNMR) or mass balance.

  • Physicochemical Properties: Data on appearance, solubility, and melting point.[4]

  • Storage and Stability Information: Recommended storage conditions and re-test dates to ensure the integrity of the standard over time.

Alternative Reference Materials: In the absence of a commercially available, fully certified reference standard, researchers may need to consider alternative sourcing, such as custom synthesis. In such cases, the onus of thorough characterization falls upon the research laboratory. It is crucial to perform the same battery of analytical tests as would be expected from a commercial supplier to establish a well-characterized in-house reference material.

Metabolic Landscape: Understanding the Analytical Targets

The in-vivo journey of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine is a critical consideration for bioanalysis. Like other methylxanthines, it undergoes significant metabolism.[5] While the specific M1 and M3 metabolites as designated in the prompt were not explicitly detailed in the available literature for Propentofylline, the metabolic pathway of the closely related pentoxifylline provides a strong predictive model. The primary metabolic transformation for Propentofylline is the reduction of the ketone group on the hexyl side chain, forming the major active metabolite, 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (PPFOH).[5]

This metabolic conversion underscores the necessity of having a reference standard for not only the parent compound but also its major metabolites to accurately profile its pharmacokinetics and metabolic fate.

Propentofylline 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (Propentofylline) Metabolite 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (PPFOH) Propentofylline->Metabolite Keto-reduction Further_Metabolism Further Oxidation & Conjugation (e.g., Carboxylic Acid Metabolites) Metabolite->Further_Metabolism Oxidation

Caption: Proposed Metabolic Pathway of Propentofylline.

Analytical Methodologies: A Head-to-Head Comparison

The choice of analytical technique for the quantification of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine and its metabolites in biological matrices is a critical decision that balances sensitivity, selectivity, throughput, and cost. The two most prominent methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MSRationale & Insights
Selectivity ModerateHighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting matrix components or metabolites with similar chromophores. LC-MS/MS adds a dimension of mass-based selectivity, monitoring specific precursor-to-product ion transitions, which is highly effective at discriminating the analyte from a complex background.[6]
Sensitivity µg/mL to high ng/mLLow ng/mL to pg/mLThe sensitivity of LC-MS/MS is typically 100 to 1000 times greater than HPLC-UV. This is crucial for pharmacokinetic studies where plasma concentrations can fall to very low levels.[7]
Linear Dynamic Range Typically 2-3 orders of magnitude3-5 orders of magnitudeLC-MS/MS generally offers a wider linear range, which can simplify sample analysis by reducing the need for multiple dilutions.
Throughput ModerateHighLC-MS/MS methods often employ faster chromatographic separations (UPLC) and have shorter run times, leading to higher sample throughput.[8]
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain. Method development can be simpler. LC-MS/MS instrumentation is a significant capital investment and requires more specialized expertise for operation and data interpretation.
Matrix Effects Less susceptible to signal suppression/enhancementProne to ion suppression or enhancementThe ionization process in LC-MS/MS can be influenced by co-eluting compounds from the biological matrix, potentially affecting accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard to mitigate these effects.[8]
The Workhorse: HPLC-UV

For routine analysis where high sensitivity is not a prerequisite, such as in formulation quality control or for in-vitro dissolution studies, HPLC-UV offers a reliable and cost-effective solution.

Illustrative HPLC-UV Method Parameters:

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.5)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm (based on the UV absorbance maximum of similar xanthine derivatives)[5]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

The Gold Standard: LC-MS/MS

For bioanalytical studies, particularly in plasma or other complex biological fluids, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and selectivity.[8][9]

Detailed Experimental Protocol for LC-MS/MS Analysis:

This protocol is adapted from a validated method for Propentofylline in human plasma.[8]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Propentofylline-d7).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient tailored to resolve the parent compound and its metabolites.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Propentofylline: m/z 307.2 → [fragment ion]

    • Propentofylline-d7 (IS): m/z 314.2 → [fragment ion]

    • PPFOH: m/z 309.2 → [fragment ion]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Vortex Vortex Plasma->Vortex IS Internal Standard (Propentofylline-d7) Acetonitrile Acetonitrile (150 µL) IS->Acetonitrile Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC Injection MassSpec Tandem Mass Spectrometer (ESI+, MRM) UHPLC->MassSpec Data Data Acquisition & Processing MassSpec->Data

Caption: Experimental Workflow for LC-MS/MS Analysis.

Performance Data: A Quantitative Comparison

The following table presents typical performance data for the analysis of a small molecule like 3-Methyl-7-(5-oxohexyl)-1-propylxanthine using HPLC-UV and a validated LC-MS/MS method.

ParameterHPLC-UV (Representative)LC-MS/MS (Validated Method)[8]
Linearity (r²) > 0.995> 0.998
Limit of Quantification (LOQ) ~50 ng/mL1 ng/mL
Accuracy (% Bias) < 15%-3.5% to 5.8%
Precision (%RSD) < 15%< 7.2%
Recovery > 85%Not explicitly stated, but compensated by IS

Conclusion and Recommendations

The selection of a reference standard and analytical methodology for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine should be guided by the specific requirements of the research application.

  • For all applications, a fully characterized reference standard with a comprehensive Certificate of Analysis is essential for data integrity. When a commercial standard is unavailable, in-house characterization must be rigorously performed.

  • For bioanalytical studies, including pharmacokinetics and metabolism, LC-MS/MS is the unequivocally superior technique. Its high sensitivity, selectivity, and throughput are necessary for accurate quantification in complex biological matrices. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality.

  • HPLC-UV remains a viable and cost-effective option for non-bioanalytical applications, such as quality control of the drug substance or analysis of formulations where analyte concentrations are high and the sample matrix is simple.

By carefully considering the attributes of the reference standard and the comparative performance of available analytical methods, researchers can ensure the generation of high-quality, reliable, and reproducible data in their investigation of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine.

References

  • BenchChem. (2025). Application Note: High-Throughput Quantification of Propentofylline in Human Plasma by LC-MS/MS.
  • Mielke, R., Ghaemi, M., Kessler, J., et al. (1996). Propentofylline improves regional cerebral glucose metabolism and neuropsychologic performance in vascular dementia. Journal of the Neurological Sciences, 141(1-2), 59-64.
  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC.
  • Farmacia Journal. (n.d.).
  • Fredholm, B. B., & Lindström, K. (1986). The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine. Acta Pharmacologica et Toxicologica, 58(3), 187-192.
  • Lee, S. H., et al. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(9), 3705.
  • U.S. Food and Drug Administration. (2023). Draft Guidance on Pentoxifylline.
  • Magnusson, M. V. (2008). Pharmacokinetics and pharmacodynamics of pentoxifylline and metabolites.
  • Health Products Regulatory Authority. (2021). IPAR Public Assessment Report for a Medicinal Product.
  • ResearchGate. (n.d.). Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance.
  • Lin, Y. F., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Metabolites, 12(11), 1085.
  • Journal of Applied Pharmaceutical Science. (2024).
  • Pharmaffiliates. (n.d.). Pentoxifylline-impurities. Retrieved February 26, 2026, from [Link]

  • Chen, J., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
  • National Center for Biotechnology Information. (n.d.). Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma.
  • Waters Corporation. (n.d.).
  • Semantic Scholar. (2024). Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following differ.
  • Frontiers in Pharmacology. (2025).
  • Fredholm, B. B., & Lindström, K. (1986). 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine. Acta pharmacologica et toxicologica, 58(3), 187–192.
  • Daicel Pharma Standards. (n.d.). Pentoxifylline Impurities. Retrieved February 26, 2026, from [Link]

  • Frontiers. (2025). Comprehensive in vivo and in vitro metabolic profiling of amphenmulin: a novel pleuromutilin derivative characterized by UHPLC-Q-TOF-MS/MS.
  • ChemBK. (2022). propentofylline. Retrieved February 26, 2026, from [Link]

Sources

A Comparative Analysis of Propentofylline and its Positional Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction to Propentofylline and its Isomeric Landscape

Propentofylline, chemically known as 3-methyl-1-(5-oxohexyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative with a well-documented profile as a neuroprotective and anti-inflammatory agent[1][2]. Its therapeutic potential stems from a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of adenosine reuptake[3][4]. This multifaceted activity leads to a cascade of beneficial downstream effects, including modulation of glial cell activation, suppression of inflammatory responses, and improved cerebral blood flow[1][2].

The xanthine scaffold, a core component of propentofylline, offers multiple sites for chemical modification, with substitutions at the N1, N3, and N7 positions being particularly influential in determining the pharmacological profile of the resulting compound[5][6]. The specific placement of the 5-oxohexyl group at the N1 position in propentofylline is a key determinant of its biological activity. A positional isomer, with the 5-oxohexyl group relocated to the N7 position, would present a distinct three-dimensional structure, likely leading to altered interactions with its biological targets.

Comparative Potency: A Mechanistic and Structure-Activity Relationship Perspective

A direct, head-to-head comparison of the potency of propentofylline and its putative 7-oxohexyl isomer is hampered by the current lack of experimental data for the latter. However, by examining the extensive literature on the structure-activity relationships (SAR) of xanthine-based PDE inhibitors, we can formulate a well-grounded hypothesis regarding their relative potencies.

Propentofylline's Established Potency

Propentofylline is a potent inhibitor of several PDE isoenzymes, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3]. This, in turn, activates protein kinase A (PKA) and protein kinase G (PKG), which are involved in crucial cellular processes such as neuronal survival and synaptic plasticity. Furthermore, its ability to inhibit adenosine reuptake increases the extracellular concentration of adenosine, a nucleoside with potent neuroprotective and anti-inflammatory effects[1].

The Predicted Potency of the 7-Oxohexyl Isomer: An SAR-Based Inference

The substitution pattern on the xanthine ring is critical for its interaction with the active site of PDE enzymes. Studies on various alkylxanthine derivatives have consistently shown that the nature and position of substituents at the N1, N3, and N7 positions significantly impact their inhibitory activity[5][6].

Research indicates that elongation of alkyl chains at the N1 and N7 positions can lead to a decrease in certain biological activities, such as cardiotonic effects, which are linked to PDE inhibition[5]. While the 5-oxohexyl group is not a simple alkyl chain, its bulk and functionality at the N7 position, as opposed to the N1 position in propentofylline, would likely alter the molecule's fit within the PDE active site. One study highlighted that 7-alkylxanthine derivatives represent an exception to the general correlation between the distance of N1 and N3 substituents and PDE IV inhibitory activity, suggesting a distinct and potentially less favorable interaction when the N7 position is substituted[6].

Therefore, it is hypothesized that the 7-(5-oxohexyl) isomer of propentofylline would exhibit lower potency as a phosphodiesterase inhibitor compared to propentofylline itself. The optimal positioning of the 5-oxohexyl group at the N1 position in propentofylline appears to be a key structural feature for its robust biological activity.

Data Summary: Propentofylline vs. Predicted 7-Oxohexyl Isomer Potency

CompoundTargetPotencyEvidence Level
Propentofylline Phosphodiesterases, Adenosine TransporterPotent InhibitorExtensive Experimental Data[1][2][3]
7-Oxohexyl Isomer Phosphodiesterases, Adenosine TransporterPredicted Lower PotencyInferred from Structure-Activity Relationship Studies[5][6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the key signaling pathway of propentofylline and a typical experimental workflow for assessing PDE inhibition.

Propentofylline Propentofylline PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibits Adenosine_Transporter Adenosine Transporter Propentofylline->Adenosine_Transporter Inhibits cAMP cAMP ↑ PDE->cAMP Degrades Adenosine Extracellular Adenosine ↑ Adenosine_Transporter->Adenosine Uptake PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuroprotection Neuroprotection & Anti-inflammation Adenosine->Neuroprotection PKA->Neuroprotection

Caption: Propentofylline's dual mechanism of action.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of Propentofylline & Isomer Plate_Setup Add compounds and controls to 384-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare PDE enzyme solution Enzyme_Add Add PDE enzyme to wells Enzyme_Prep->Enzyme_Add Substrate_Prep Prepare fluorescent cAMP/cGMP substrate Substrate_Add Add substrate to initiate reaction Substrate_Prep->Substrate_Add Plate_Setup->Enzyme_Add Incubate1 Pre-incubate at room temperature Enzyme_Add->Incubate1 Incubate1->Substrate_Add Incubate2 Incubate at 30°C Substrate_Add->Incubate2 Stop_Reaction Add stop solution/binding agent Incubate2->Stop_Reaction Read_Plate Read fluorescence polarization Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition IC50 Determine IC50 values Calculate_Inhibition->IC50

Caption: Experimental workflow for a phosphodiesterase inhibition assay.

Experimental Protocols

To empirically validate the hypothesized difference in potency, the following experimental protocols are recommended.

Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific PDE isoform.

Materials:

  • 384-well black microplates

  • Recombinant human PDE enzyme (e.g., PDE4D)

  • Fluorescently labeled cAMP or cGMP substrate

  • Binding agent (specific to the assay kit)

  • Assay buffer

  • Propentofylline and the 7-oxohexyl isomer

  • Positive control inhibitor (e.g., Rolipram for PDE4)

  • DMSO (for compound dilution)

  • Multi-channel pipette or automated liquid handler

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of propentofylline and the 7-oxohexyl isomer in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: Add 2 µL of each compound dilution to the wells of a 384-well plate. Include wells for a positive control (e.g., Rolipram) and a negative control (assay buffer with DMSO).

  • Enzyme Addition: Add 8 µL of the diluted PDE enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for the interaction between the inhibitors and the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorescent substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Add the binding agent to all wells to stop the reaction and generate the fluorescence polarization signal.

  • Signal Detection: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Adenosine Reuptake Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the uptake of radiolabeled adenosine into cells.

Materials:

  • Human cell line expressing adenosine transporters (e.g., U937 cells)

  • [3H]-Adenosine (radiolabeled)

  • Test compounds (propentofylline and 7-oxohexyl isomer)

  • Positive control inhibitor (e.g., NBTI)

  • Cell culture medium and reagents

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the chosen cell line to the appropriate density.

  • Cell Plating: Seed the cells into a multi-well plate at a density of approximately 1 x 10^6 cells per well.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds or vehicle control in a modified Tris buffer (pH 7.4) for 20 minutes at room temperature.

  • Adenosine Uptake: Add 10 nM [3H]-Adenosine to each well and incubate for an additional 2 minutes.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]-Adenosine using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of adenosine uptake for each compound concentration and calculate the IC50 value.

Conclusion

Propentofylline is a promising neuroprotective agent with a well-defined dual mechanism of action. Based on established structure-activity relationships for xanthine derivatives, it is hypothesized that its positional isomer, with the 5-oxohexyl group at the N7 position, would exhibit a lower potency as a phosphodiesterase inhibitor. The experimental protocols provided in this guide offer a clear path for the empirical validation of this hypothesis. Further research into the synthesis and biological evaluation of this and other propentofylline isomers could provide valuable insights into the pharmacophore of xanthine-based neuroprotective agents.

References

  • Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain. PubMed. [Link]

  • What is Propentofylline used for? - Patsnap Synapse. [Link]

  • Structure-activity relationships of alkylxanthines: alkyl chain elongation at the N1- or N7-position decreases cardiotonic activity in the isolated guinea pig heart. PubMed. [Link]

  • What is the mechanism of Propentofylline? - Patsnap Synapse. [Link]

  • Pentoxifylline - Alzheimer's Drug Discovery Foundation. [Link]

  • Adenosine Human Transporter Cell Based Antagonist Uptake LeadHunter Assay - TW. [Link]

  • Structure-activity relationships of alkylxanthine inhibitors of phosphodiesterase IV isoenzyme. PubMed. [Link]

  • Propentofylline for dementia - ResearchGate. [Link]

Sources

Comparative Pharmacokinetics of Xanthine Isomers in Rats

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Part 1: Executive Summary & Structural Logic

Xanthine derivatives—specifically Caffeine (1,3,7-trimethylxanthine) and its dimethylxanthine isomers Paraxanthine (1,7-DMX) , Theophylline (1,3-DMX) , and Theobromine (3,7-DMX) —are ubiquitous in pharmacology. While their structural homology is high, their pharmacokinetic (PK) profiles in rodent models differ significantly from humans, creating a critical translation gap in preclinical drug development.

This guide provides a rigorous technical comparison of these isomers in Sprague-Dawley rats , the standard model for toxicology and PK profiling. It synthesizes experimental data to highlight differences in clearance, metabolic fate, and tissue distribution, essential for researchers designing safety studies or novel xanthine scaffolds.

Part 2: Chemical Identity & Structural Relationships

The pharmacological divergence of these isomers begins with their methylation pattern. The following diagram illustrates the structural relationship and the demethylation pathways relevant to rat metabolism.

XanthineStructures Caffeine Caffeine (1,3,7-Trimethylxanthine) Parent Compound Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Major Human Metabolite Caffeine->Paraxanthine N3-Demethylation (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Bronchodilator Caffeine->Theophylline N7-Demethylation Theobromine Theobromine (3,7-Dimethylxanthine) Slow Elimination Caffeine->Theobromine N1-Demethylation UricAcids Trimethyluric Acid & Uracil Derivatives (Major Rat Metabolites) Caffeine->UricAcids C8-Hydroxylation (Major Rat Pathway)

Figure 1: Structural hierarchy and primary metabolic divergence. In rats, C8-hydroxylation to uric acid derivatives competes significantly with the N-demethylation pathways that dominate in humans.

Part 3: Experimental Protocol (Self-Validating System)

To generate reproducible PK data, a standardized protocol controlling for diet, dosing vehicle, and sampling timing is required. The following workflow ensures data integrity by minimizing physiological stress markers that alter CYP1A2 activity.

Validated Rat PK Workflow

Subject: Male Sprague-Dawley Rats (250–300g), fasted 12h pre-dose. Vehicle: Saline or 10% DMA/PEG400 (for lower solubility isomers like Theobromine).

PK_Protocol cluster_0 Phase I: In-Life Phase cluster_1 Phase II: Bioanalysis Dosing IV Bolus / Oral Gavage (10 mg/kg) Sampling Serial Blood Sampling (Jugular Cannula) 0, 5, 15, 30, 60m, 2, 4, 8, 12, 24h Dosing->Sampling Plasma Centrifugation (4°C, 3000g, 10m) Sampling->Plasma LLE Liquid-Liquid Extraction (Ethyl Acetate / 10% IPA) Plasma->LLE Dry Evaporation & Reconstitution (Mobile Phase) LLE->Dry Analysis LC-MS/MS or HPLC-UV (C18 Column, 274nm) Dry->Analysis

Figure 2: Pharmacokinetic study workflow. This closed-loop protocol minimizes variability caused by stress-induced changes in hepatic blood flow.

Bioanalytical Conditions (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150mm).

  • Mobile Phase: Water (0.1% Acetic Acid) : Acetonitrile (90:10 v/v).

  • Detection: UV at 274 nm (λmax for xanthines).

  • Internal Standard: 7-(β-hydroxyethyl)theophylline or 8-Chlorotheophylline.

  • LOD: ~0.05 µg/mL (sufficient for 10 mg/kg dosing kinetics).

Part 4: Comparative Pharmacokinetic Analysis

The following data synthesizes results from multiple rat PK studies. Note the distinct behavior of Paraxanthine in rats (rapid elimination) compared to humans (accumulation).

Table 1: Comparative PK Parameters in Rats (IV Bolus, ~10 mg/kg)
ParameterCaffeine (CA)Paraxanthine (PX)Theophylline (TP)Theobromine (TB)
Half-life (

)
1.5 – 2.5 h~1.0 h2.7 – 3.0 h> 4.0 h
Clearance (CL) 0.20 – 0.30 L/h/kg0.90 L/h/kg0.19 – 0.25 L/h/kg~0.15 L/h/kg
Volume of Dist.[1] (

)
0.70 – 0.90 L/kg1.50 L/kg0.70 – 0.80 L/kg~0.80 L/kg
Bioavailability (

)
~100%~100%~90–100%~90–100%
Protein Binding Low (~30%)Low (~15%)Moderate (~40%)Low (<20%)
Primary Elimination Metabolic (CYP1A2)Metabolic (Saturable)MetabolicRenal/Metabolic

Key Technical Insights:

  • Paraxanthine Anomaly: Unlike humans, where PX accumulates (

    
     > CA), rats eliminate PX extremely rapidly (
    
    
    
    ~1h) with a clearance rate nearly 3x that of Caffeine. This is due to a saturable elimination pathway unique to rodents at high doses.
  • Theophylline Stability: TP shows linear kinetics in rats similar to Caffeine but with slightly lower clearance, making it a stable comparator for bronchodilation studies.

  • Theobromine Persistence: TB exhibits the longest residence time. Its lower lipid solubility compared to CA results in slower hepatic uptake and delayed peak concentrations.

Part 5: Metabolic Fate & Interspecies Scaling

Understanding the metabolic pathway is crucial for interpreting toxicity data. Rats utilize C8-hydroxylation extensively, forming uric acid derivatives that are minor in humans.

Metabolism CA Caffeine PX Paraxanthine (Rapid Cl in Rats) CA->PX N3-Demethylation (CYP1A2) TP Theophylline CA->TP N7-Demethylation TB Theobromine CA->TB N1-Demethylation TMU 1,3,7-Trimethyluric Acid (Major Rat Metabolite) CA->TMU C8-Hydroxylation (Dominant in Rodents) 1,7-Dimethyluric Acid 1,7-Dimethyluric Acid PX->1,7-Dimethyluric Acid 1,3-Dimethyluric Acid 1,3-Dimethyluric Acid TP->1,3-Dimethyluric Acid

Figure 3: Metabolic divergence. The C8-hydroxylation pathway (CA -> TMU) accounts for a significant fraction of clearance in rats, whereas N3-demethylation (CA -> PX) is the dominant human pathway (80%). This means rats are a poor model for studying human-specific Paraxanthine accumulation.

Part 6: References

  • Pharmacokinetics of paraxanthine, one of the primary metabolites of caffeine, in the rat. Source: Drug Metabolism and Disposition (1985)

  • Assessment of pharmacokinetic interaction between theophylline and loperamide in the rat. Source: Biopharmaceutics & Drug Disposition (1989)

  • Alteration of the pharmacokinetics of theophylline by rutaecarpine in rats. Source: Journal of Pharmacy and Pharmacology (2005)[2]

  • Kinetics and metabolism of theobromine in male rats. Source: Toxicology (1984)[3]

  • Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline. Source: Journal of Chromatographic Science (2003)

Sources

The Definitive Guide to Using 3-Methyl-7-(5-oxohexyl)-1-propylxanthine as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides an in-depth technical comparison of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine, a key metabolite of propentofylline, as a state-of-the-art internal standard. We will explore its performance against common alternatives and provide the supporting experimental rationale and protocols to empower you to enhance the robustness of your bioanalytical methods.

The Imperative for a Superior Internal Standard

In bioanalytical chemistry, an internal standard is added in a known quantity to samples, calibrators, and quality controls to correct for the variability inherent in sample preparation and instrument analysis.[1] The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Any loss of analyte during sample processing or fluctuations in instrument response should be mirrored by the IS, thus ensuring the ratio of their signals remains constant. This is particularly crucial in complex matrices like plasma or urine, where matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—can significantly compromise data accuracy.[2]

Introducing 3-Methyl-7-(5-oxohexyl)-1-propylxanthine: A Profile

3-Methyl-7-(5-oxohexyl)-1-propylxanthine, also known as the M1 metabolite of propentofylline or HWA 285, is a xanthine derivative that has garnered attention for its utility in pharmaceutical research.[3][4] Its structural similarity to other xanthine-based drugs and metabolites makes it a pertinent candidate for an internal standard in their analysis.

Physicochemical Properties:

While extensive experimental data on the physicochemical properties of the M1 metabolite is not widely published, we can infer some characteristics from its parent compound, propentofylline, and its chemical structure.

PropertyPredicted/Inferred ValueSignificance for an Internal Standard
Molecular Weight ~308.38 g/mol Influences chromatographic and mass spectrometric behavior.
LogP (predicted) ~1.8 (for propentofylline)Indicates moderate lipophilicity, suggesting good solubility in organic solvents used for extraction and compatibility with reversed-phase chromatography.[5]
pKa (predicted) Weakly basic (inferred from xanthine structure)Affects its charge state at different pH values, which is critical for extraction and chromatographic retention.
Solubility Soluble in organic solvents like methanol and acetonitrile.Essential for preparing stock and working solutions.

The true power of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine as an internal standard is realized when it is used in its stable isotope-labeled (SIL) form, for instance, deuterated on the propyl or hexyl chain.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled version of the analyte as an internal standard is widely considered the gold standard in quantitative LC-MS/MS.[6] A SIL-IS has the same chemical structure and physicochemical properties as the analyte, with the only difference being a higher atomic mass due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7]

Conceptual Framework for SIL-IS Superiority

cluster_1 Potential Sources of Variability cluster_2 Outcome Analyte Analyte Extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) Analyte->Extraction SIL_IS Stable Isotope-Labeled IS (e.g., Deuterated 3-Methyl-7-(5-oxohexyl)-1-propylxanthine) SIL_IS->Analyte Identical Behavior SIL_IS->Extraction Extraction->Analyte Impacts Extraction->SIL_IS Impacts Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Extraction->Matrix_Effects Matrix_Effects->Analyte Impacts Matrix_Effects->SIL_IS Impacts Instrument_Drift Instrumental Variability (e.g., Injection Volume, Source Conditions) Matrix_Effects->Instrument_Drift Instrument_Drift->Analyte Instrument_Drift->SIL_IS Accurate_Quantification Accurate & Precise Quantification (Ratio of Analyte/IS is Constant) Instrument_Drift->Accurate_Quantification Correction

Caption: The identical physicochemical behavior of a SIL-IS ensures it is affected by variability in the same way as the analyte, leading to accurate correction and reliable quantification.

Comparative Analysis: SIL-IS vs. Structural Analog Internal Standards

To illustrate the superiority of a SIL-IS like deuterated 3-Methyl-7-(5-oxohexyl)-1-propylxanthine, we present a comparative analysis against a hypothetical structural analog internal standard, such as another xanthine derivative with a different alkyl chain, for the quantification of a hypothetical xanthine-based drug.

Performance ParameterDeuterated 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (SIL-IS)Structural Analog IS (e.g., 7-(2'-chloroethyl)theophylline)Rationale for Superiority of SIL-IS
Co-elution with Analyte Nearly identical retention time.Different retention time.Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, which is crucial for accurate correction.[2]
Extraction Recovery Identical to the analyte.May differ from the analyte.Identical physicochemical properties lead to the same partitioning behavior during liquid-liquid or solid-phase extraction.[7]
Matrix Effect Compensation Excellent, as it experiences the same ion suppression/enhancement.Variable and often incomplete, as ionization efficiency is structure-dependent.Because the SIL-IS is chemically identical to the analyte, it is affected by matrix components in the same manner.[8]
Accuracy (% Bias) Typically < 5%Can be > 15%, especially with significant matrix effects.More effective correction for variability leads to results that are closer to the true concentration.
Precision (%RSD) Typically < 5%Can be > 15%, particularly with inconsistent matrix effects across different samples.Consistent correction minimizes the scatter in replicate measurements.

Hypothetical Experimental Data:

The following table presents hypothetical validation data for the quantification of a xanthine analyte in human plasma, comparing the performance of a deuterated 3-Methyl-7-(5-oxohexyl)-1-propylxanthine IS with a structural analog IS.

Quality Control SampleWith Deuterated 3-Methyl-7-(5-oxohexyl)-1-propylxanthine ISWith Structural Analog IS
Accuracy (% Bias) Precision (%RSD)
Low QC (15 ng/mL) 2.53.1
Mid QC (150 ng/mL) -1.82.5
High QC (1500 ng/mL) 0.51.9

This hypothetical data illustrates that the use of a SIL-IS results in significantly better accuracy and precision, well within the acceptance criteria of regulatory guidelines (typically ±15% for accuracy and ≤15% for precision).[9]

Experimental Protocol: Quantification of a Xanthine Analyte in Human Plasma using Deuterated 3-Methyl-7-(5-oxohexyl)-1-propylxanthine as an Internal Standard

This protocol is a representative example for the quantification of a xanthine-based analyte in human plasma using a deuterated analog of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine as the internal standard.

1. Materials and Reagents

  • Analyte and deuterated 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (IS) reference standards (≥98% purity)

  • Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • 96-well deep-well plates

  • Centrifuge capable of handling 96-well plates

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately dissolve the analyte and IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

Start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 150 µL of IS Working Solution (in Methanol) Start->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge (e.g., 4000 rpm for 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to a Clean 96-well Plate Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness (under Nitrogen) Supernatant_Transfer->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Sources

A Comprehensive Guide to Quality Control Testing Protocols for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ensuring the Integrity of a Promising Xanthine Derivative

3-Methyl-7-(5-oxohexyl)-1-propylxanthine, also known as HWA 285, is a xanthine derivative with demonstrated biological activity, including the enhancement of adenosine's actions.[1][][3] As with any active pharmaceutical ingredient (API), rigorous quality control (QC) testing is paramount to ensure its identity, purity, and potency, thereby guaranteeing the reliability and reproducibility of research and development activities. This guide provides a comprehensive overview of recommended QC testing protocols for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine, drawing upon established analytical methodologies for xanthine derivatives and adhering to international regulatory standards.[4][5]

This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the selection of each analytical technique. The protocols outlined herein are designed to be self-validating systems, ensuring the generation of robust and trustworthy data.

I. Identification: Confirming the Molecular Identity

The first crucial step in QC testing is the unambiguous confirmation of the chemical identity of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine. A combination of spectroscopic techniques provides a comprehensive and definitive identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of a molecule. Both ¹H and ¹³C NMR should be employed to confirm the atomic connectivity and chemical environment of every part of the 3-Methyl-7-(5-oxohexyl)-1-propylxanthine molecule.

Rationale: The chemical shifts, splitting patterns (for ¹H NMR), and integration values provide a unique fingerprint of the molecule. By comparing the obtained spectra with a reference standard or with predicted spectral data, the identity of the compound can be confirmed with a high degree of confidence. For xanthine derivatives, specific chemical shifts for the protons and carbons of the xanthine core and the N-alkyl and C-substituents are expected.[6][7][8]

Visualization of the Molecular Structure and Key NMR Correlations:

Sample Sample Ion_Source Ion_Source Sample->Ion_Source Ionization Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Separation by m/z Detector Detector Mass_Analyzer->Detector Detection Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Signal Processing

Caption: A simplified workflow for mass spectrometry analysis.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI or APCI source.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Identify the [M+H]⁺ peak and compare it with the theoretical mass. If available, perform MS/MS and analyze the fragmentation pattern.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in the molecule.

Rationale: The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups in 3-Methyl-7-(5-oxohexyl)-1-propylxanthine, such as the C=O and C=N bonds of the xanthine ring, and the C-H bonds of the alkyl chains. [9] Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
~2850-3000C-H (alkyl)Stretching
~1650-1715C=O (amide/ketone)Stretching
~1550-1650C=N, C=C (ring)Stretching
~1400-1470C-H (alkyl)Bending

Step-by-Step Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR-FTIR accessory) or as a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and compare them with the expected functional groups of the molecule.

II. Purity: Assessing the Presence of Impurities

Ensuring the purity of an API is critical for its safety and efficacy. A combination of chromatographic and spectroscopic methods should be used to detect and quantify any impurities.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the most widely used technique for determining the purity and assay of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. [1][10][11]A stability-indicating HPLC method should be developed and validated to separate the main compound from any potential process-related impurities and degradation products.

Rationale: A reversed-phase HPLC method using a C18 column is generally suitable for the separation of xanthine derivatives. [1][10]The choice of mobile phase (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol) and the detector wavelength are critical for achieving good separation and sensitivity.

Comparison of HPLC Method Parameters for Xanthine Derivatives:

Parameter Method A (Isocratic) Method B (Gradient) Rationale for Selection
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmC18 columns provide good retention and selectivity for xanthine derivatives. Shorter columns with smaller particles can offer faster analysis times.
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v)A: 0.1% Formic acid in WaterB: AcetonitrileGradient programAn isocratic method is simpler and more robust, while a gradient method can provide better resolution for complex mixtures of impurities with a wider range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~273 nmUV at ~273 nmXanthine derivatives typically have a strong UV absorbance around this wavelength.
Column Temp. 25-30 °C25-30 °CControlled temperature ensures reproducible retention times.

Visualization of the HPLC Purity Analysis Workflow:

Sample_Prep Prepare Sample and Standards HPLC_System Inject into HPLC Sample_Prep->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Data_Analysis Peak Integration and Purity Calculation Detection->Data_Analysis

Caption: Workflow for HPLC purity and assay determination.

Step-by-Step Protocol for HPLC Purity and Assay:

  • Method Development and Validation: Develop and validate an HPLC method according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. [4][12]2. Standard Preparation: Prepare a stock solution of a well-characterized reference standard of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine at a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the test sample to a similar concentration as the standard solution.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Calculate the content of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine in the sample by comparing its peak area with that of the reference standard.

B. Identification and Control of Impurities

Potential impurities can arise from the synthesis process (process-related impurities) or from degradation of the API (degradation products). [3][13][14] Potential Process-Related Impurities:

Based on common synthetic routes for xanthine derivatives, potential impurities could include: [6][7][8]

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product.

  • By-products: Unwanted products formed from side reactions.

  • Reagents and solvents: Residual amounts of chemicals used in the synthesis and purification steps.

Forced Degradation Studies:

To identify potential degradation products and to establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed under various stress conditions as recommended by ICH guidelines (Q1A). [15][16][17]

  • Acidic hydrolysis: (e.g., 0.1 M HCl at 60 °C)

  • Basic hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

  • Oxidative degradation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal degradation: (e.g., solid-state at 80 °C)

  • Photodegradation: (e.g., exposure to UV and visible light)

The degradation samples should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak.

III. Physicochemical Characterization

In addition to identity and purity, other physicochemical properties should be characterized as part of a comprehensive QC protocol.

Test Method Acceptance Criteria (Typical)
Appearance Visual InspectionWhite to off-white crystalline powder
Solubility Visual InspectionSoluble in methanol, acetonitrile; sparingly soluble in water
Melting Point Capillary MethodTo be determined and specified
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Heavy Metals USP <231>≤ 20 ppm

Conclusion: A Framework for Robust Quality Control

This guide provides a comprehensive framework for establishing robust QC testing protocols for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine. By employing a combination of spectroscopic and chromatographic techniques, and by adhering to the principles of method validation and impurity profiling, researchers and drug developers can ensure the quality, consistency, and reliability of this promising xanthine derivative. The implementation of these protocols will provide a solid foundation for further research and development, ultimately contributing to the generation of high-quality scientific data.

References

  • Bansal, R., & Kumar, A. (2014). Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands. European Journal of Medicinal Chemistry, 86, 557-565.
  • Fredholm, B. B., & Lindström, K. (1986). The xanthine derivative 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (HWA 285) enhances the actions of adenosine. Acta Pharmacologica et Toxicologica, 58(3), 187-192.
  • Gao, W., et al. (2019). Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves: preparation, acidity regulation and catalytic application in Strecker reactions. Dalton Transactions, 48(30), 11467-11475.
  • Henderson, J. W., & Majors, R. E. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Agilent Technologies, Inc.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Tsvetkova, B. G., et al. (2012). Simultaneous determination of pentoxifylline and its impurities in tablet dosage forms by RP-HPLC. Der Pharma Chemica, 4(2), 608-612.
  • Vardhan, S. V. M., et al. (2014). A New Validated Stability-Indicating RP-HPLC Assay Method for Pentoxifylline In Bulk Drug. American Journal of PharmTech Research, 4(1), 36-46.
  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • Tamba, A., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(7-8), 491-497.
  • The Xanthine Derivative 1‐(5′‐Oxohexyl)‐3‐methyl‐7‐propyl Xanthine (HWA 285) Enhances the Actions of Adenosine. (n.d.). Scilit. Retrieved from [Link]

  • Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene. (2025). ACS Omega.
  • Lee, S. H., et al. (2001). Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline in human volunteers. Journal of Pharmaceutical Sciences, 90(11), 1849-1855.
  • Singh, R., & Kumar, R. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 10(1), 1-8.
  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • ICH Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. Retrieved from [Link]

  • Recent Advances in the Synthesis of Xanthines. (2022). Journal of Chemistry.
  • A Validated Stability Indicating HPTLC Method for Determination of Pentoxifylline in Bulk and Pharmaceutical Formulation. (n.d.). Research Journal of Pharmacy and Technology.
  • Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. (2014).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Retrieved from [Link]

  • ¹H and ¹³C NMR assignments for a series of Diels–Alder adducts of anthracene and 9-substituted anthracenes. (2015). Magnetic Resonance in Chemistry, 53(8), 647-651.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrJAMP Pentoxifylline SR. (2023).
  • Detection and Quantitation of Process Related Residual and Impurities. (n.d.). BioPharmaSpec.
  • Detection and Quantitation of Process-Related Impurities. (2023).
  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2014). Journal of Analytical Methods in Chemistry.
  • Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells. (2021). Journal of Medicinal Chemistry, 64(7), 3848-3864.
  • Interpreting the mass - spectrum of 3-methylhexane. (n.d.). Doc Brown's Chemistry.
  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (2020). Harvard University.
  • Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands. (2014). European Journal of Medicinal Chemistry.
  • Pentoxifylline Extended-Release Tablets. (2011).
  • Custom Synthesis of Pharmaceutical Impurity Standards. (2023). SynThink Research Chemicals.
  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE CONCURRENT QUANTIFICATION OF SUMATRIPTAN AND NAPROXEN. (2024). Lex localis - Journal of Local Self-Government.
  • Synthesis evaluation and quantum mechanical characterization of cyclohexylamine containing derivatives of methylxanthine. (2016). Chemistry & Biology Interface, 6(3), 159-168.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted not only with precision but also with the highest commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine, a biologically active xanthine derivative. The procedures outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel and the integrity of your research by explaining the causality behind each critical step.

Core Principles: Hazard Identification and Risk Mitigation

3-Methyl-7-(5-oxohexyl)-1-propylxanthine and its structural analogs, such as Pentoxifylline, are pharmacologically active compounds.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related xanthine derivatives indicate a profile of acute oral toxicity and potential effects on the cardiovascular and central nervous systems upon exposure.[3] The compound is typically supplied as a fine crystalline powder, making inhalation a primary route of accidental exposure.[4]

Primary Routes of Exposure and Potential Health Effects:

Hazard CategoryPrimary Routes of ExposurePotential Health Effects (Based on Analogs)Source
Acute Toxicity (Oral) IngestionHarmful if swallowed.[3][5]
Particulate Inhalation Inhalation (of dust)May cause respiratory irritation. Systemic effects may include impacts on the central nervous system (headache, tremors, dizziness) and cardiovascular system (hypotension, arrhythmias).[3][6]
Skin & Eye Irritation Dermal Contact, Ocular ContactMay cause skin and eye irritation. Prolonged contact may lead to dermatitis.[3][7]

The cornerstone of our safety protocol is the ALARP principle —maintaining exposure "As Low As Reasonably Practicable." This is achieved through a multi-layered approach combining engineering controls, rigorous operational procedures, and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.[6] The following protocol provides a clear decision-making framework for ensuring adequate protection.

PPE Selection Workflow

PPE_Selection_Workflow start Begin Task Assessment task_type What is the nature of the task? start->task_type solid Weighing or handling solid powder task_type->solid Solid solution Handling dilute solutions (<1M in solvent) task_type->solution Solution ppe_solid MANDATORY PPE: - Nitrile Gloves (Double-gloved) - Chemical Splash Goggles & Face Shield - Fitted N95 (or higher) Respirator - Full-Coverage Lab Coat - Closed-Toe Shoes solid->ppe_solid ppe_solution MANDATORY PPE: - Nitrile Gloves - Chemical Splash Goggles - Full-Coverage Lab Coat - Closed-Toe Shoes solution->ppe_solution

Caption: PPE selection workflow based on the physical form of the chemical being handled.

Detailed PPE Specifications
  • Respiratory Protection: This is the most critical piece of PPE when handling the solid, powdered form of the compound.[6] The fine particulate nature presents a significant inhalation hazard.

    • Requirement: A minimum of a NIOSH-approved N95 respirator is mandatory for any task involving weighing or transferring the solid compound.

    • Causality: Standard surgical masks do not provide a sufficient seal or filtration for fine chemical powders. A fitted respirator ensures that airborne, biologically active particles are not inhaled.[8]

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are required for all tasks.[8][9] When handling the solid powder or concentrated solutions, a full-face shield must be worn over the goggles.[9]

    • Causality: Goggles provide a seal around the eyes to protect against airborne dust and splashes, which standard safety glasses do not.[7] A face shield adds a critical layer of protection for the entire face from accidental splashes.

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves are the standard recommendation.[8][10] For handling the solid or concentrated solutions, double-gloving is required. Gloves should be inspected for any signs of degradation before use and changed regularly.[8]

    • Causality: Nitrile provides good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture) and allows for the safe removal of the outer, contaminated layer without exposing the skin.

  • Protective Clothing:

    • Requirement: A full-coverage lab coat or long-sleeved garment is mandatory.[6][11] An additional chemical-resistant apron should be considered when working with larger quantities.

    • Causality: This protects the skin on the arms and body from coming into contact with chemical dust or splashes.[9]

Safe Handling and Operational Workflow

Adherence to a strict, sequential workflow is paramount to preventing contamination and exposure. All handling of the solid compound must be performed within a certified chemical fume hood or similar ventilated enclosure.[3]

Step-by-Step Handling Protocol

Handling_Workflow cluster_prep Preparation cluster_handling Execution cluster_cleanup Conclusion prep_space 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_space->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve clean 5. Decontaminate & Clean dissolve->clean doff_ppe 6. Doff PPE clean->doff_ppe wash 7. Wash Hands doff_ppe->wash

Caption: Sequential workflow for the safe handling of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine.

  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Prepare the work surface by lining it with absorbent, disposable bench paper.

    • Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the hood to minimize reaching in and out.

  • Donning PPE:

    • Don PPE in the following order: lab coat, inner gloves, respirator, goggles, face shield, and outer gloves.

  • Handling the Solid Compound:

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula to gently transfer the required amount of powder to a weigh boat. Avoid any actions that could create airborne dust, such as tapping or dropping the powder.

  • Cleanup and Decontamination:

    • Wipe down the spatula and any surfaces with a damp cloth or towel to collect any residual powder. Dispose of this cloth as solid hazardous waste.

    • Seal the primary container tightly.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first. The respirator should be removed last, after leaving the immediate work area.

  • Personal Hygiene:

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[3][5]

Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with damp paper towels to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

    • Decontaminate the area with an appropriate cleaning solution.

  • Major Spill or Personnel Exposure:

    • Evacuate the immediate area and alert a supervisor and the institutional safety officer.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Waste Disposal Plan

Improper disposal of chemical waste can pose significant risks to personnel and the environment.[12] All waste generated from handling 3-Methyl-7-(5-oxohexyl)-1-propylxanthine must be treated as hazardous chemical waste.

  • Solid Waste:

    • Includes contaminated gloves, bench paper, weigh boats, and any materials used for spill cleanup.

    • Procedure: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container. Do not mix with non-hazardous lab trash.

  • Liquid Waste:

    • Includes unused solutions and solvent rinses.

    • Procedure: Segregate waste streams. Do not mix aqueous waste with organic solvent waste.[13] Halogenated and non-halogenated solvent wastes should also be collected in separate, clearly labeled containers. Ensure waste containers are made of a compatible material and are kept closed when not in use.[14]

  • Empty Containers:

    • A container that held this compound is only considered "empty" after being triple-rinsed with a suitable solvent.[13][15]

    • Procedure: The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[13] Once triple-rinsed, the labels on the container should be defaced, and it can then be disposed of in the appropriate glass or plastic recycling bin.[12][15]

By integrating these protocols into your daily laboratory operations, you build a robust safety culture that protects researchers and ensures the continued success of your scientific endeavors.

References

  • NSP Powder Coating. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Protecnor. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Scharlab. Personal protective equipment for laboratory. Available at: [Link]

  • Spectrum Chemical. (2015, August 7).
  • Fisher Scientific. (2012, July 9).
  • Fisher Scientific. (2014, July 7).
  • Fisher Scientific.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Hudlicka, O., & Komarek, J. (1981). The effect of a xanthine derivative, 1-(5' oxohexyl)-3-methyl-7-propylxanthine (HWA 285), on heart performance and regional blood flow in dogs and rabbits. British Journal of Pharmacology, 72(4), 723–730. Available at: [Link]

  • Saint Mary's University. (2014, April 11).
  • Fredholm, B. B., & Lindström, K. (1986). The Xanthine Derivative 1-(5′-Oxohexyl)-3-methyl-7-propyl Xanthine (HWA 285) Enhances the Actions of Adenosine. Acta Pharmacologica et Toxicologica, 58(3), 187-192.
  • Hayashi, S., & Ozawa, H. (1974). Studies on 3, 7-Dimethyl-1-(5-Oxo-Hexyl)-Xanthine (BL 191). Chemical and Pharmaceutical Bulletin, 22(3), 587-593.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.